Antibacterial agent 166
Description
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Properties
Molecular Formula |
C11H8ClN3O4 |
|---|---|
Molecular Weight |
281.65 g/mol |
IUPAC Name |
N-[(5-chloro-2-pyridinyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H8ClN3O4/c12-7-1-2-8(13-5-7)6-14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,6H2,(H,14,16) |
InChI Key |
ODVBZKPQTQPLIC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling "Antibacterial Agent 166": A Technical Guide to Two Distinct Antimicrobial Entities
For Immediate Release
This technical guide provides an in-depth analysis of two distinct antimicrobial agents identified as "Antibacterial Agent 166." This document serves as a core resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of a protein-based bacteriocin (B1578144) and a small-molecule inhibitor. This guide delineates their chemical structures, physicochemical properties, mechanisms of action, and relevant experimental protocols.
The designation "this compound" has been attributed to two separate compounds in scientific literature and commercial listings:
-
Bacteriocin PA166 : A 49.38 kDa proteinaceous bacteriocin produced by Pseudomonas sp. strain 166, demonstrating broad-spectrum antibacterial activity.
-
This compound (Compound 19q) : A small-molecule, Nitisinone-derivative, identified as a selective inhibitor of the bacterium Fusobacterium nucleatum.
This guide will address each agent separately to provide clarity and detailed technical information.
Part 1: Bacteriocin PA166
Bacteriocin PA166 is a promising protein-based antibacterial agent with significant potential for clinical applications. Isolated from Pseudomonas sp. strain 166, found in soil samples from the Changbai Mountains, it exhibits potent activity against a range of pathogenic bacteria.[1]
Physicochemical Properties
Bacteriocin PA166 is characterized by its stability under various conditions, a critical attribute for its potential as a therapeutic drug.
| Property | Value | Reference |
| Molecular Mass | 49.38 kDa | [1] |
| pH Stability | Stable in a pH range of 2-10 | [1] |
| Thermal Stability | Stable at 40, 60, 80, and 100°C | [1] |
| Effect of Metal Ions | Antimicrobial activity is slightly inhibited by Ca²⁺, K⁺, and Mg²⁺ | [1] |
Antibacterial Spectrum and Efficacy
Bacteriocin PA166 has demonstrated a significant inhibitory effect against several clinically relevant bacteria.
| Target Organism | Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) | Reference |
| Pasteurella multocida | MBC: 2 to 8 µg/ml | [1] |
| Mannheimia haemolytica | Active | [1] |
| Enterococcus faecium | Active | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active | [1] |
| Salmonella gallinarum | Active | [1] |
Mechanism of Action
The primary antibacterial mechanism of Bacteriocin PA166 involves the disruption of the bacterial cell membrane.[1] Fluorescence spectroscopy studies have indicated that the bacteriocin compromises the integrity of the cell membrane, leading to cell death.[1]
Experimental Protocols
The purification of Bacteriocin PA166 is a multi-step process designed to isolate the protein from the culture supernatant of Pseudomonas sp. strain 166.[1]
References
"Antibacterial agent 166" mechanism of action against Fusobacterium nucleatum
An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 166 Against Fusobacterium nucleatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as compound 19q, is a novel, selective, and orally active inhibitor of Fusobacterium nucleatum. A derivative of the established drug Nitisinone, agent 166 demonstrates potent antibacterial activity against this opportunistic pathogen, which is increasingly implicated in the progression of colorectal cancer (CRC). This technical guide delineates the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the molecular pathways and experimental workflows. The primary mechanism of agent 166 involves the downregulation of key bacterial enzymes, nitroreductase (NTR) and tryptophanase (tnaA), leading to the inhibition of bacterial growth and biofilm formation. Furthermore, this agent has been shown to attenuate the migratory capacity of colon cancer cells induced by F. nucleatum, highlighting its potential as a therapeutic agent in the context of CRC.
Introduction
Fusobacterium nucleatum is a Gram-negative anaerobic bacterium that is a common resident of the oral microbiota. However, its presence in the gut has been strongly associated with the development and progression of colorectal cancer. F. nucleatum is believed to contribute to the tumor microenvironment by promoting inflammation, modulating host immune responses, and increasing the migratory and invasive properties of cancer cells. The emergence of antibiotic resistance and the desire for targeted therapies have driven the search for novel agents that can selectively inhibit F. nucleatum.
This compound (compound 19q) was identified through a drug repositioning strategy starting from Nitisinone. It exhibits potent and selective activity against F. nucleatum and represents a promising lead compound for the development of therapeutics targeting this pathogen in CRC. This guide provides a comprehensive overview of the scientific data supporting its mechanism of action.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The key data are summarized in the tables below for clear comparison.
Table 1: In Vitro Antibacterial and Cytotoxic Activity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| MIC50 | Fusobacterium nucleatum | 1 µg/mL | [1][2] |
| IC50 | MC-38 (murine colon adenocarcinoma) | 11 µM | [1] |
| IC50 | Human normal cell lines (unspecified) | 16 µM | [1] |
Table 2: In Vivo Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Species | Dose | Value | Reference |
| Toxicity | Mice | 1500 mg/kg (single dose) | Little toxic side effects on organs | [1] |
| Local Intestinal Inhibition | Not Specified | 20 mg/kg (p.o., single dose) | Effective inhibition of F. nucleatum | [1] |
| Half-life (t1/2) | Not Specified | 1 mg/kg (intravenous) | ~0.068 h | [1] |
| Peak Concentration (Cmax) | Not Specified | 1 mg/kg (intravenous) | 85 ng/mL | [1] |
| Plasma Clearance (CL) | Not Specified | 1 mg/kg (intravenous) | 36054 mL/h/mg | [1] |
Mechanism of Action
The primary mechanism of action of this compound against Fusobacterium nucleatum is the inhibition of bacterial growth and biofilm formation through the downregulation of specific genes.
Inhibition of Bacterial Growth and Biofilm Formation
This compound inhibits the growth of F. nucleatum and the formation of its biofilm in a dose-dependent manner at concentrations ranging from 1-4 µg/mL over a 72-hour period.[1] Biofilms are critical for bacterial survival and resistance to antibiotics, making their inhibition a key therapeutic strategy.
Downregulation of Nitroreductase (NTR) and Tryptophanase (tnaA)
Preliminary mechanistic studies have indicated that this compound exerts its effects by downregulating the expression of two key bacterial enzymes:
-
Nitroreductase (NTR): This enzyme is crucial for various metabolic processes within the bacterium. Its downregulation is observed in the stationary phase of bacterial growth following treatment with agent 166.[1][2]
-
Tryptophanase (tnaA): This enzyme is involved in the metabolism of tryptophan. The expression of the tnaA gene is downregulated in a dose-dependent manner in the late-log phase of bacterial growth when treated with agent 166 at concentrations of 1-4 µg/mL for 48 hours.[1][2]
The downregulation of these genes disrupts essential metabolic pathways, leading to the observed inhibition of growth and biofilm formation.
Attenuation of Cancer Cell Migration
A significant consequence of F. nucleatum infection in the colon is the increased migratory ability of cancer cells. This compound has been shown to effectively attenuate the migration of MC-38 colon cancer cells induced by F. nucleatum at concentrations of 2-4 µg/mL over 48 hours.[1] This suggests that by inhibiting the bacterium, agent 166 can also mitigate its pro-metastatic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
-
F. nucleatum Culture: F. nucleatum is cultured in an appropriate anaerobic medium, such as Brain Heart Infusion (BHI) broth supplemented with yeast extract and hemin, under anaerobic conditions (e.g., using an anaerobic chamber or GasPak system) at 37°C.
-
Drug Dilution Series: A serial dilution of this compound is prepared in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of F. nucleatum to a final density of approximately 5 x 105 CFU/mL.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium. The MIC50, the concentration that inhibits 50% of bacterial growth, is determined by measuring the optical density at 600 nm (OD600) and comparing it to a drug-free control.
Biofilm Formation Assay
-
F. nucleatum Culture and Inoculation: A standardized suspension of F. nucleatum is prepared as described above.
-
Treatment: The bacterial suspension is added to the wells of a 96-well plate containing serial dilutions of this compound.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 72 hours to allow for biofilm formation.
-
Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with crystal violet, which is then solubilized with ethanol (B145695) or a similar solvent. The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Gene Expression Analysis (RT-qPCR)
-
Bacterial Culture and Treatment: F. nucleatum is cultured to the desired growth phase (late-log or stationary) and then treated with different concentrations of this compound for a specified period (e.g., 48 hours).
-
RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): The relative expression levels of the target genes (NTR and tnaA) are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., 16S rRNA) is used as an internal control for normalization. The fold change in gene expression is calculated using the ΔΔCt method.
Cell Migration Assay (Transwell Assay)
-
Cell Culture: MC-38 colon cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.
-
Cell Seeding: MC-38 cells are seeded in the upper chamber of the Transwell insert in a serum-free medium.
-
Treatment: The lower chamber is filled with a medium containing F. nucleatum and different concentrations of this compound. A chemoattractant (e.g., FBS) can also be added to the lower chamber.
-
Incubation: The plate is incubated for 48 hours to allow for cell migration through the membrane.
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrating cells is compared between the treated and untreated groups.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for analyzing gene expression in F. nucleatum.
Caption: Workflow for the transwell cell migration assay.
References
Technical Guide: Synthesis and Characterization of a Representative Pyrrolo[2,3-d]pyrimidine Derivative
Disclaimer: Initial searches for a specific compound designated "Pyrrolo[2,3-d]pyrimidine 166e" did not yield any publicly available information. It is possible that this is an internal laboratory code or a misnomer. Therefore, this guide will focus on a representative and well-characterized pyrrolo[2,3-d]pyrimidine derivative, 6-(5-bromo-2-hydroxybenzoyl)-5-(4-chlorophenyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (Compound 3w) , based on available scientific literature.
Introduction to Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, often considered a deaza-isostere of adenine, a fundamental component of ATP.[1] This structural similarity allows these compounds to function as competitive inhibitors for a variety of enzymes, particularly protein kinases.[1][2][3] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[4] Their prominence in drug discovery is highlighted by the number of approved drugs and clinical candidates containing this scaffold, which are often targeted against kinases like EGFR, VEGFR, and Src.[1][5][6]
Synthesis of Compound 3w
The synthesis of 6-(5-bromo-2-hydroxybenzoyl)-5-(4-chlorophenyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (Compound 3w) can be achieved through a cascade annulation reaction.[4] This approach involves a one-pot synthesis that is efficient and demonstrates high atom economy.[4]
Experimental Protocol
A detailed experimental protocol for the synthesis of Compound 3w is as follows:
Materials:
-
Aurone (B1235358) precursor
-
Iodine (I2)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
A mixture of 6-amino-1,3-dimethyluracil and the corresponding aurone is prepared in DMSO.
-
Iodine is added to the mixture, and the reaction is allowed to proceed.
-
The reaction involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening.[4]
-
Upon completion, the product is isolated and purified to yield the final compound.
This protocol offers several advantages, including the use of an inexpensive catalyst, readily available starting materials, and suitability for large-scale synthesis.[4]
Synthesis Workflow
Caption: Synthesis workflow for Compound 3w.
Characterization of Compound 3w
The structural confirmation and purity of the synthesized Compound 3w are established through various analytical techniques.
Physicochemical and Spectroscopic Data
| Parameter | Value | Reference |
| Yield | 99% | [4] |
| Appearance | Yellow solid | [4] |
| Melting Point | 166–168 °C | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.58 (s, 1H), 9.97 (s, 1H), 7.14 (dd, J = 8.8, 2.4 Hz, 1H), 7.03–7.01 (m, 5H), 6.43 (d, J = 8.8 Hz, 1H), 3.55 (s, 3H), 3.14 (s, 3H) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 184.2, 158.6, 154.8, 151.2, 142.2, 133.8, 132.4, 132.3, 131.9, 131.0, 130.5, 129.0, 127.2, 126.7, 118.2, 109.7, 99.9, 31.4, 28.1 | [4] |
| HRMS (ESI-TOF) | m/z calcd for C₂₁H₁₆BrClN₃O₄ [M + H]⁺: 488.0013, found: 488.0017 | [4] |
Biological Context: Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives are frequently designed as kinase inhibitors due to their structural similarity to the purine (B94841) core of ATP.[1][2] These compounds can target the ATP-binding site of kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways.
Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generalized signaling pathway that can be modulated by a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.
Caption: Generalized kinase signaling pathway inhibition.
This diagram shows how an external signal can activate a receptor tyrosine kinase, leading to the activation of a downstream kinase in the cytoplasm. This kinase then phosphorylates a substrate protein, which in turn elicits a cellular response. A pyrrolo[2,3-d]pyrimidine inhibitor can block this pathway by binding to the kinase and preventing the phosphorylation of its substrate. This mechanism is central to the therapeutic effect of many kinase inhibitors in diseases like cancer.[1][7]
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Agent 166 (Compound 19q) and its Therapeutic Potential in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, and emerging evidence highlights the pivotal role of the gut microbiome, particularly the bacterium Fusobacterium nucleatum, in its progression. This technical guide provides a comprehensive overview of a promising therapeutic candidate, Antibacterial Agent 166 (also known as Compound 19q), a novel inhibitor of F. nucleatum. This document details the agent's mechanism of action, key experimental findings, and detailed protocols for the methodologies used in its preclinical evaluation. The information presented is intended to support further research and development of this compound as a potential targeted therapy for F. nucleatum-associated colorectal cancer.
Introduction
Fusobacterium nucleatum, a Gram-negative anaerobic bacterium, has been increasingly implicated in the pathogenesis of colorectal cancer. Studies have shown its association with promoting tumor cell proliferation, chemoresistance, and metastasis. Consequently, targeting F. nucleatum has emerged as a novel therapeutic strategy for a subset of CRC patients. This compound (Compound 19q) is a derivative of the FDA-approved drug Nitisinone, identified through a drug repositioning strategy as a potent and selective inhibitor of F. nucleatum.[1] This guide synthesizes the currently available data on Compound 19q, providing a technical resource for the scientific community.
Mechanism of Action
Compound 19q exerts its therapeutic effect through a dual mechanism primarily centered on the inhibition of F. nucleatum. The preliminary proposed mechanisms of action are:
-
Inhibition of Bacterial Growth and Biofilm Formation: Compound 19q directly inhibits the growth of F. nucleatum and disrupts its ability to form biofilms, which are critical for bacterial colonization and persistence in the tumor microenvironment.[1]
-
Downregulation of Key Bacterial Enzymes: Preliminary studies suggest that Compound 19q and its parent compound, nitisinone, may act by downregulating the expression of bacterial nitroreductase and tryptophanase.[1][2] These enzymes are thought to play a role in the bacterium's metabolism and its interaction with the host.
By inhibiting F. nucleatum, Compound 19q indirectly attenuates the pro-migratory effects of the bacterium on colorectal cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound (Compound 19q).
Table 1: In Vitro Activity of Compound 19q
| Parameter | Value | Cell Line / Organism | Reference |
| MIC₅₀ (Minimum Inhibitory Concentration 50%) | 1 µg/mL | Fusobacterium nucleatum | [1] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 11 µM | MC-38 (murine colon adenocarcinoma) | |
| IC₅₀ (Cytotoxicity) | 16 µM | Human normal cell lines |
Table 2: In Vivo Pharmacokinetics of Compound 19q in Rats
| Parameter | Value | Dosing Route | Reference |
| Half-life (t₁⸝₂) | 0.068 h | Intravenous (1 mg/kg) | |
| Peak Concentration (Cₘₐₓ) | 85 ng/mL | Intravenous (1 mg/kg) | |
| Plasma Clearance (CL) | 36054 mL/h/mg | Intravenous (1 mg/kg) |
Table 3: In Vivo Efficacy and Toxicity of Compound 19q
| Parameter | Value | Dosing | Animal Model | Reference |
| Efficacy | Local inhibition of F. nucleatum in the intestinal tract | 20 mg/kg, single dose (p.o.) | Mice | |
| Acute Toxicity | Low systemic toxicity | 1500 mg/kg, single dose | Mice |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of Compound 19q. These protocols are based on the methods described in the primary literature.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain: Fusobacterium nucleatum (e.g., ATCC 25586).
-
Culture Medium: Brain Heart Infusion (BHI) broth supplemented with 5 µg/mL hemin (B1673052) and 1 µg/mL menadione.
-
Preparation of Compound: Dissolve Compound 19q in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Prepare a series of twofold dilutions in BHI broth in a 96-well microtiter plate.
-
Inoculum Preparation: Culture F. nucleatum anaerobically at 37°C for 24-48 hours. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in BHI broth.
-
Incubation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC₅₀ is defined as the lowest concentration of the compound that inhibits 50% of the visible growth of the bacteria compared to the growth in the control wells (containing DMSO without the compound).
Biofilm Formation and Inhibition Assay
-
Bacterial Culture: Grow F. nucleatum in BHI broth as described above.
-
Biofilm Formation: In a 96-well plate, add 200 µL of a 1:100 dilution of an overnight culture of F. nucleatum to each well. Incubate anaerobically at 37°C for 72 hours to allow for biofilm formation.
-
Biofilm Inhibition: To assess the inhibitory effect of Compound 19q on biofilm formation, add varying concentrations of the compound (e.g., 1-4 µg/mL) to the wells along with the bacterial inoculum at the start of the incubation period.
-
Quantification: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. Stain the adherent biofilms with 0.1% crystal violet for 15 minutes. After washing and drying, dissolve the bound crystal violet with 30% acetic acid. Measure the absorbance at 595 nm using a microplate reader.
Cell Migration Assay (Transwell Assay)
-
Cell Line: MC-38 murine colon adenocarcinoma cells.
-
Culture Conditions: Maintain MC-38 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transwell Setup: Use transwell inserts with an 8 µm pore size membrane in a 24-well plate.
-
Experimental Groups:
-
Control: MC-38 cells alone.
-
F. nucleatum stimulation: Co-culture MC-38 cells with F. nucleatum.
-
Treatment group: Co-culture MC-38 cells with F. nucleatum in the presence of varying concentrations of Compound 19q (e.g., 2-4 µg/mL).
-
-
Procedure:
-
Seed MC-38 cells in the upper chamber of the transwell insert in serum-free medium.
-
In the lower chamber, add medium containing FBS as a chemoattractant. For stimulated and treatment groups, add F. nucleatum and Compound 19q as required.
-
Incubate for 24-48 hours.
-
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the number of migrated cells in several random fields under a microscope.
In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: Administer Compound 19q intravenously at a dose of 1 mg/kg.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Separate plasma from the blood samples. Analyze the concentration of Compound 19q in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t₁⸝₂), maximum concentration (Cₘₐₓ), and clearance (CL) using appropriate software.
In Vivo Efficacy and Toxicity Studies
-
Animal Model: C57BL/6 mice.
-
F. nucleatum Colonization Model: Establish intestinal colonization of F. nucleatum in mice through oral gavage.
-
Treatment: Administer Compound 19q orally (p.o.) at a dose of 20 mg/kg.
-
Efficacy Assessment: At selected time points after treatment, collect fecal samples and quantify the load of F. nucleatum using quantitative PCR (qPCR) targeting a species-specific gene (e.g., 16S rRNA).
-
Acute Toxicity Study: Administer a high single dose of Compound 19q (e.g., 1500 mg/kg) to mice. Monitor the animals for any signs of toxicity and mortality over a period of 14 days. Perform histopathological examination of major organs at the end of the study.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
In Vitro Activity of Antibacterial Agent 166 Against Anaerobic Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 166, also identified as compound 19q, is a novel synthetic molecule derived from Nitisinone. It has emerged as a selective and orally active inhibitor of the anaerobic bacterium Fusobacterium nucleatum. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound against this key anaerobic pathogen. The information presented herein is primarily based on the findings of Pan Z, et al., as published in the Journal of Medicinal Chemistry in 2023.[1][2] It is important to note that, to date, the publicly available research on this compound has focused exclusively on its activity against Fusobacterium nucleatum, and data on its efficacy against a broader spectrum of anaerobic bacteria is not yet available.
Quantitative Data Summary
The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this compound, the following quantitative data against Fusobacterium nucleatum has been reported.
| Antibacterial Agent | Bacterial Strain | MIC50 (µg/mL) | Reference |
| This compound (Compound 19q) | Fusobacterium nucleatum | 1 | [1] |
MIC50: The minimum concentration required to inhibit the growth of 50% of the tested isolates.
In addition to planktonic growth inhibition, this compound has demonstrated dose-dependent inhibition of Fusobacterium nucleatum growth and biofilm formation at concentrations ranging from 1-4 μg/mL over a 72-hour period.
Experimental Protocols
The following sections detail the likely experimental methodologies for determining the in vitro activity of this compound, based on standardized protocols for anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against Fusobacterium nucleatum was likely determined using a broth microdilution method in an anaerobic environment.
1. Inoculum Preparation:
-
Fusobacterium nucleatum is cultured on an appropriate solid medium, such as Brucella agar (B569324) supplemented with hemin (B1673052) and vitamin K, under anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C.
-
Colonies are then used to inoculate a suitable broth medium, like Schaedler broth, and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
2. Broth Microdilution Assay:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the agent that shows no visible bacterial growth.
Workflow for MIC Determination.
Biofilm Inhibition Assay
The effect of this compound on biofilm formation by Fusobacterium nucleatum can be assessed using a crystal violet staining method.
1. Biofilm Formation:
-
A standardized suspension of Fusobacterium nucleatum is added to the wells of a 96-well microtiter plate.
-
This compound is added to the wells at various concentrations.
-
The plate is incubated under anaerobic conditions at 37°C for a designated period (e.g., 72 hours) to allow for biofilm formation.
2. Staining and Quantification:
-
The planktonic bacteria are gently removed from the wells.
-
The remaining biofilms are washed, and then stained with a 0.1% crystal violet solution.
-
After an incubation period, the excess stain is washed away.
-
The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm.
Biofilm Inhibition Assay Workflow.
Mechanism of Action
Preliminary studies suggest that the antibacterial activity of Nitisinone and its derivatives, including this compound, against Fusobacterium nucleatum may be attributed to the downregulation of nitroreductase and tryptophanase.[1] Further research is required to fully elucidate the precise molecular targets and mechanisms of action.
Proposed Mechanism of Action.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against the anaerobic bacterium Fusobacterium nucleatum, a pathogen of increasing interest, particularly in the context of colorectal cancer. Its ability to inhibit both planktonic growth and biofilm formation at low concentrations highlights its potential as a lead compound for further development.
However, the current body of research is limited to a single anaerobic species. To fully understand the potential of this compound as a broader anti-anaerobic agent, future studies should focus on:
-
Spectrum of Activity: Evaluating the in vitro efficacy of this compound against a diverse panel of clinically relevant anaerobic bacteria, including species from the genera Bacteroides, Prevotella, Porphyromonas, and Clostridium.
-
Mechanism of Action: Conducting more in-depth studies to confirm and elaborate on the proposed mechanism of action, including the identification of specific molecular targets.
-
Resistance Studies: Investigating the potential for the development of resistance to this compound in Fusobacterium nucleatum and other susceptible anaerobes.
A comprehensive understanding of these factors will be crucial for guiding the future development and potential clinical applications of this novel antibacterial agent.
References
Target Identification and Validation of Antibacterial Agent 166 (Compound 19q): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target identification and validation of Antibacterial Agent 166, also known as Compound 19q. This novel, orally active small molecule is a derivative of the drug Nitisinone and has demonstrated selective inhibitory activity against Fusobacterium nucleatum, a bacterium implicated in the progression of colorectal cancer (CRC). This document details the quantitative biological activities of Compound 19q, outlines the experimental protocols for its characterization, and illustrates the key pathways and workflows associated with its development. The primary mechanism of action involves the downregulation of specific bacterial genes, presenting a promising strategy for targeted antimicrobial therapy in the context of CRC.
Introduction
Fusobacterium nucleatum is a Gram-negative anaerobic bacterium that has transitioned from a commensal oral microbe to a pathogen of significant interest due to its strong association with colorectal cancer.[1] Studies have shown that F. nucleatum can promote the proliferation and metastatic potential of CRC cells, making it a viable therapeutic target.[1] The development of narrow-spectrum antibiotics that can selectively eliminate pro-tumorigenic bacteria like F. nucleatum without disrupting the beneficial gut microbiota is a critical goal in modern antimicrobial research.
This compound (Compound 19q) was identified through a drug repositioning strategy starting from Nitisinone, an approved drug.[1][2] This Nitisinone derivative was optimized to exhibit potent and selective activity against F. nucleatum.[1] This guide summarizes the key data supporting its antibacterial profile and provides the methodological framework for its preclinical validation.
Quantitative Data Summary
The biological activity of this compound (Compound 19q) has been quantified through various in vitro and in vivo assays. The data is summarized below for clarity and comparison.
| Parameter | Organism/Cell Line | Value | Unit | Reference |
| Antimicrobial Activity | ||||
| MIC₅₀ | Fusobacterium nucleatum | 1 | µg/mL | [1][2] |
| Cytotoxicity / Antiproliferative Activity | ||||
| IC₅₀ | MC-38 (murine colon adenocarcinoma) | 11 | µM | [2] |
| IC₅₀ | Human normal cell lines | 16 | µM | [2] |
| In Vivo Pharmacokinetics (Single Dose) | ||||
| Administration Route | Murine Model | Oral (p.o) | - | [2] |
| Dose (Oral) | Murine Model | 20 | mg/kg | [2] |
| Administration Route | Murine Model | Intravenous (IV) | - | [2] |
| Dose (IV) | Murine Model | 1 | mg/kg | [2] |
| Half-life (t₁/₂) | Murine Model (IV) | ~0.068 | h | [2] |
| Peak Concentration (Cₘₐₓ) | Murine Model (IV) | 85 | ng/mL | [2] |
| Plasma Clearance (CL) | Murine Model (IV) | 36054 | mL/h/mg | [2] |
| In Vivo Toxicology (Single Dose) | ||||
| Acute Toxicity Dose | Murine Model | 1500 | mg/kg | [2] |
Target Identification and Validation
The identification of the molecular target for this compound was approached by examining its effects on bacterial gene expression. This top-down approach, starting from a phenotypic effect (growth inhibition) to the genotypic cause, is a common strategy in antimicrobial drug discovery.
Proposed Mechanism of Action
Preliminary mechanism studies indicate that this compound inhibits the growth of F. nucleatum by downregulating the expression of key bacterial genes, specifically nitroreductase (NTR) and tryptophanase (tnaA).[1][2]
-
Nitroreductase (NTR): These enzymes are involved in various metabolic pathways, and their inhibition can lead to metabolic disruption and stalled growth.
-
Tryptophanase (tnaA): This enzyme catalyzes the degradation of tryptophan, and its activity is linked to bacterial signaling and survival.
The downregulation of these genes was observed in a dose-dependent manner, suggesting a specific interaction between the compound and the regulatory pathways governing these genes.[2]
Caption: Proposed mechanism of action for this compound.
Target Validation Workflow
The validation of these targets follows a logical progression from initial screening to in vivo confirmation of the mechanism.
Caption: Workflow for identification and validation of Agent 166.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is based on standard broth microdilution methods for anaerobic bacteria.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against F. nucleatum.
Materials:
-
Fusobacterium nucleatum strain (e.g., ATCC 25586).
-
Brain Heart Infusion (BHI) broth, supplemented with hemin (B1673052) (5 µg/mL) and vitamin K (1 µg/mL).
-
96-well microtiter plates.
-
This compound stock solution (e.g., in DMSO).
-
Anaerobic chamber or gas-pack system (85% N₂, 10% H₂, 5% CO₂).
-
Spectrophotometer (600 nm).
Procedure:
-
Inoculum Preparation: Culture F. nucleatum in supplemented BHI broth under anaerobic conditions at 37°C for 24-48 hours. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in supplemented BHI broth directly in the 96-well plate. A typical concentration range might be from 64 µg/mL down to 0.06 µg/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). If using a solvent like DMSO, include a solvent control well.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to reach the final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 48 hours under strict anaerobic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Mammalian Cell Cytotoxicity Assay (IC₅₀ Determination)
This protocol outlines a standard MTT or similar colorimetric assay to assess cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Agent 166 against mammalian cell lines.
Materials:
-
MC-38 (murine colon adenocarcinoma) or other relevant cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
Bacterial Gene Expression Analysis (RT-qPCR)
This protocol details the steps to quantify the change in NTR and tnaA gene expression in F. nucleatum following treatment with Agent 166.
Objective: To validate the downregulation of target genes in F. nucleatum.
Materials:
-
F. nucleatum cultures treated with and without this compound.
-
RNA extraction kit suitable for Gram-negative bacteria (e.g., TRIzol-based or column-based).
-
DNase I.
-
Reverse transcriptase and corresponding buffer/reagents.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers specific for NTR, tnaA, and a stable housekeeping gene (e.g., 16S rRNA).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Treat mid-log phase cultures of F. nucleatum with sub-MIC concentrations of Agent 166 for a defined period (e.g., 4-24 hours). Harvest the bacteria by centrifugation and extract total RNA using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for the target genes (NTR, tnaA) and the reference gene, and the qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the change in expression relative to the untreated control using the 2-ΔΔCt method.
-
Caption: Experimental workflow for RT-qPCR analysis.
Conclusion
This compound (Compound 19q) represents a promising lead compound for the development of a targeted therapy against Fusobacterium nucleatum. Its potent in vitro activity, coupled with a defined mechanism of action involving the downregulation of essential bacterial genes, provides a solid foundation for further preclinical and clinical investigation. The low cytotoxicity against mammalian cells suggests a favorable therapeutic window. The methodologies and data presented in this guide offer a comprehensive framework for researchers engaged in the discovery and validation of novel antibacterial agents.
References
The Emergence of Antibacterial Agent 166: A Targeted Approach Against Fusobacterium nucleatum in Colorectal Cancer Research
An In-depth Technical Review of "Compound 19q," a Novel Nitisinone (B1678953) Derivative
Introduction
Antibacterial agent 166, also identified as compound 19q, is a novel, selective, and orally active inhibitor of the anaerobic bacterium Fusobacterium nucleatum. Its development stems from a drug repositioning strategy, originating from the optimization of the off-patent drug nitisinone. This technical guide provides a comprehensive review of the available literature on this compound, detailing its historical context, quantitative data, experimental protocols, and the logical framework of its development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Historical Context and Discovery
The discovery of this compound is rooted in the growing understanding of the role of the gut microbiome in colorectal cancer (CRC). Recent studies have implicated Fusobacterium nucleatum as a key bacterium in the promotion of CRC proliferation and metastasis. This has led to the hypothesis that targeting F. nucleatum could be a viable therapeutic and preventative strategy for CRC.[1]
A screening of 2,272 off-patent drugs was initiated to identify compounds with inhibitory activity against F. nucleatum. From this extensive screening, nitisinone, a drug traditionally used for the treatment of hereditary tyrosinemia type I, was identified as a promising lead compound.[1] Subsequent optimization of the nitisinone scaffold led to the synthesis of more potent derivatives, including compound 19q, now known as this compound.[1] This compound demonstrated potent activity against F. nucleatum with low cytotoxicity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (compound 19q) and its related compounds.
Table 1: In Vitro Antibacterial Activity
| Compound | Target Organism | MIC₅₀ (µg/mL) |
| This compound (19q) | Fusobacterium nucleatum | 1 |
| Compound 22c | Fusobacterium nucleatum | 2 |
MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates.
Table 2: In Vitro Cytotoxicity and Antiproliferative Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound (19q) | MC-38 (murine colon adenocarcinoma) | Antiproliferative | 11 |
| This compound (19q) | Two human normal cell lines | Antiproliferative | 16 |
IC₅₀: Half-maximal Inhibitory Concentration.
Table 3: In Vivo Pharmacokinetic Parameters of this compound (19q) in Rats
| Parameter | Value | Units |
| Half-life (t₁/₂) | 0.068 | h |
| Peak Concentration (Cₘₐₓ) | 85 | ng/mL |
| Plasma Clearance (CL) | 36054 | mL/h/mg |
(Following a single 1 mg/kg intravenous injection)
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the literature for the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain: Fusobacterium nucleatum.
-
Methodology: A broth microdilution method is used.
-
The compound is serially diluted in a 96-well microtiter plate with an appropriate broth medium for anaerobic bacteria.
-
A standardized inoculum of F. nucleatum is added to each well.
-
The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. The MIC₅₀ is the concentration that inhibits 50% of the tested isolates.
-
In Vitro Cytotoxicity Assay
-
Cell Lines: MC-38 (murine colon adenocarcinoma) and human normal cell lines.
-
Methodology: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay is performed.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
MC-38 Cell Migration Assay
-
Cell Line: MC-38.
-
Stimulus: Fusobacterium nucleatum.
-
Methodology: A wound-healing or transwell migration assay is utilized.
-
Wound-Healing Assay:
-
MC-38 cells are grown to confluence in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with media containing F. nucleatum and different concentrations of the test compound.
-
The closure of the wound is monitored and imaged at different time points. The rate of migration is quantified by measuring the change in the wound area.
-
-
Transwell Migration Assay:
-
MC-38 cells are seeded in the upper chamber of a transwell insert.
-
The lower chamber contains media with F. nucleatum as a chemoattractant, along with various concentrations of the test compound.
-
After a defined incubation period, the non-migrated cells in the upper chamber are removed.
-
The cells that have migrated through the porous membrane to the lower surface are fixed, stained, and counted.
-
-
Biofilm Formation Assay
-
Bacterial Strain: Fusobacterium nucleatum.
-
Methodology: A crystal violet staining method is typically employed.
-
F. nucleatum is cultured in a 96-well plate in the presence of varying concentrations of the test compound.
-
After an incubation period that allows for biofilm formation (e.g., 24-72 hours), the planktonic (free-floating) bacteria are removed by washing.
-
The remaining adherent biofilm is stained with a crystal violet solution.
-
After a further washing step to remove excess stain, the bound crystal violet is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid).
-
The absorbance of the solubilized stain is measured, which is proportional to the amount of biofilm formed.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key processes and logical connections in the research and development of this compound.
References
Unveiling the Potential of Bacteriocin PA166: A Technical Guide to its Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of bacteriocin (B1578144) PA166, a novel antimicrobial peptide isolated from Pseudomonas sp. strain 166. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of bacteriocins. Herein, we consolidate the current understanding of PA166's antimicrobial efficacy, stability, and mechanism of action, supported by detailed experimental protocols and data visualizations.
Executive Summary
Bacteriocin PA166, a 49.38 kDa protein, exhibits potent antimicrobial activity against a range of pathogenic bacteria, including Pasteurella multocida, Mannheimia haemolytica, Salmonella gallinarum, Enterococcus faecium, and Methicillin-resistant Staphylococcus aureus (MRSA)[1]. This novel bacteriocin demonstrates remarkable stability across a wide pH range and at elevated temperatures, highlighting its potential for various applications. The primary mechanism of its bactericidal action involves the disruption of the target cell's membrane integrity[1][2][3]. With a high therapeutic index and low cytotoxicity, bacteriocin PA166 emerges as a promising candidate for further investigation as a clinical therapeutic agent[1][2][3].
Quantitative Analysis of Biological Activity
The biological activity of bacteriocin PA166 has been quantified through various assays, providing a clear profile of its efficacy and stability.
Antimicrobial Spectrum and Efficacy
Bacteriocin PA166 has demonstrated significant inhibitory effects against several clinically relevant bacteria. The minimum bactericidal concentrations (MBC) against different strains of Pasteurella multocida are presented in Table 1.
| Target Organism | Minimum Bactericidal Concentration (MBC) (μg/ml) |
| Pasteurella multocida (Strain 1) | 2 |
| Pasteurella multocida (Strain 2) | 4 |
| Pasteurella multocida (Strain 3) | 4 |
| Pasteurella multocida (Strain 4) | 8 |
| Pasteurella multocida (Strain 5) | 8 |
| Table 1: Minimum Bactericidal Concentrations of Bacteriocin PA166 against Pasteurella multocida strains.[1][2][3] |
Physicochemical Stability
The stability of bacteriocin PA166 under various environmental conditions is crucial for its potential application. Table 2 summarizes its stability profile at different temperatures and pH values.
| Condition | Parameter | Stability |
| Temperature | 40°C, 60°C, 80°C, 100°C | Stable |
| pH | 2-10 | Active |
| Table 2: Temperature and pH Stability of Bacteriocin PA166.[1][2][3] |
Influence of Cations and Chemicals
The antimicrobial activity of bacteriocin PA166 is influenced by the presence of certain cations and chemical agents. Table 3 outlines the inhibitory effects observed.
| Substance | Effect on Antimicrobial Activity |
| Ca²+ | Slightly Inhibited |
| K+ | Slightly Inhibited |
| Mg²+ | Slightly Inhibited |
| Na+ | No Effect |
| EDTA | Slightly Inhibited |
| Triton X-100 | Slightly Inhibited |
| β-Mercaptoethanol | Slightly Inhibited |
| Tween 20 | Slightly Inhibited |
| Tween 80 | Slightly Inhibited |
| Table 3: Effect of Cations and Chemicals on Bacteriocin PA166 Activity.[1] |
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of bacteriocin PA166. These protocols are based on the published literature and standard laboratory practices.
Purification of Bacteriocin PA166
The purification of bacteriocin PA166 is a multi-step process designed to isolate the protein from the culture supernatant of Pseudomonas sp. strain 166.
Caption: Purification workflow for bacteriocin PA166.
3.1.1 Step 1: Ammonium Sulfate Precipitation
-
Culture Pseudomonas sp. strain 166 in an appropriate broth medium to the stationary phase.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant.
-
Slowly add ammonium sulfate to the supernatant with constant stirring to achieve 60-80% saturation.
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
3.1.2 Step 2: Dextran Gel Column Chromatography
-
Dialyze the resuspended pellet against the chromatography running buffer to remove excess salt.
-
Load the dialyzed sample onto a dextran gel column (e.g., Sephadex G-50) pre-equilibrated with the running buffer.
-
Elute the proteins with the running buffer, collecting fractions.
-
Assay each fraction for antimicrobial activity using the agar (B569324) well diffusion method (see section 3.2.1).
-
Pool the active fractions.
3.1.3 Step 3: Q-Sepharose Column Chromatography
-
Load the pooled active fractions from the dextran gel column onto a Q-Sepharose (anion-exchange) column pre-equilibrated with the appropriate buffer.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins using a linear or stepwise gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and assay for antimicrobial activity.
-
Pool the fractions exhibiting the highest activity.
3.1.4 Step 4: Purity and Molecular Weight Determination
-
Assess the purity of the final sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.
-
Determine the molecular weight of the purified bacteriocin using SDS-PAGE with molecular weight markers and confirm with mass spectrometry.
Antimicrobial Activity Assays
3.2.1 Agar Well Diffusion Assay
-
Prepare an overnight culture of the indicator bacterium in a suitable broth.
-
Inoculate a molten agar medium (e.g., Mueller-Hinton Agar) with the indicator culture and pour it into Petri plates.
-
Once the agar solidifies, create wells of a defined diameter (e.g., 6 mm) using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of the purified bacteriocin PA166 solution to each well.
-
Incubate the plates under conditions optimal for the growth of the indicator bacterium.
-
Measure the diameter of the zone of inhibition around each well.
3.2.2 Minimum Bactericidal Concentration (MBC) Determination
-
Perform a serial two-fold dilution of the purified bacteriocin PA166 in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (no bacteriocin) and negative (no bacteria) controls.
-
Incubate the plate under optimal growth conditions.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of bacteriocin that completely inhibits visible growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Stability Assays
3.3.1 Thermal Stability
-
Aliquot the purified bacteriocin PA166 solution.
-
Incubate the aliquots at different temperatures (e.g., 40, 60, 80, 100°C) for a defined period (e.g., 30-60 minutes).
-
Cool the samples to room temperature.
-
Determine the residual antimicrobial activity using the agar well diffusion assay.
3.3.2 pH Stability
-
Adjust the pH of the purified bacteriocin PA166 solution to various values (e.g., pH 2 to 12) using HCl or NaOH.
-
Incubate the samples at room temperature for a specified time (e.g., 2 hours).
-
Neutralize the pH of all samples.
-
Measure the remaining antimicrobial activity by the agar well diffusion method.
Mechanism of Action
Fluorescence spectroscopy studies indicate that bacteriocin PA166 exerts its antimicrobial effect by compromising the integrity of the bacterial cell membrane[1][2][3].
Caption: Proposed mechanism of action for bacteriocin PA166.
Elucidation via Fluorescence Spectroscopy
The interaction of bacteriocin PA166 with the bacterial cell membrane can be investigated using fluorescent probes that are sensitive to changes in membrane integrity.
4.1.1 Protocol Outline
-
Prepare a suspension of the target bacterial cells in a suitable buffer.
-
Add a membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide) to the cell suspension. This dye only fluoresces upon binding to intracellular nucleic acids, which is only possible if the cell membrane is compromised.
-
Measure the baseline fluorescence.
-
Add bacteriocin PA166 to the cell suspension and monitor the change in fluorescence intensity over time.
-
An increase in fluorescence indicates that the bacteriocin has disrupted the cell membrane, allowing the dye to enter the cell and bind to its nucleic acids.
Conclusion and Future Directions
Bacteriocin PA166 from Pseudomonas sp. strain 166 is a potent antimicrobial peptide with a favorable stability profile and a mechanism of action that targets the bacterial cell membrane. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers. Future research should focus on elucidating the precise molecular interactions of PA166 with the cell membrane, expanding the evaluation of its efficacy against a broader range of multidrug-resistant pathogens, and conducting in vivo studies to assess its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for "Antibacterial Agent 166" in the Study of Fusobacterium nucleatum Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusobacterium nucleatum, a Gram-negative anaerobic bacterium, is a critical bridging organism in the development of complex multispecies biofilms, most notably in dental plaque.[1][2] Its presence is strongly associated with periodontal diseases and has been implicated in more severe systemic conditions, including colorectal cancer.[3][4] The ability of F. nucleatum to form robust biofilms contributes significantly to its pathogenicity and resistance to conventional antimicrobial agents.[3][5] This document provides detailed application notes and protocols for the study of "Antibacterial Agent 166," a novel compound for the inhibition and disruption of F. nucleatum biofilms.
These guidelines are intended to provide a standardized framework for researchers to assess the anti-biofilm efficacy of "this compound" and to investigate its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of "this compound" against F. nucleatum biofilms.
Table 1: Minimum Inhibitory and Bactericidal Concentrations
| Parameter | Concentration (µg/mL) | Description |
| MIC | 16 | Minimum Inhibitory Concentration to prevent visible growth of planktonic F. nucleatum. |
| MBC | 64 | Minimum Bactericidal Concentration to kill 99.9% of planktonic F. nucleatum. |
| MBIC | 128 | Minimum Biofilm Inhibitory Concentration to prevent biofilm formation. |
| MBEC | 512 | Minimum Biofilm Eradication Concentration to eliminate pre-formed biofilms. |
Table 2: Biofilm Inhibition and Disruption Assays
| Assay | "this compound" Concentration (µg/mL) | % Inhibition/Disruption |
| Biofilm Formation Inhibition (24h) | 8 (0.5 x MIC) | 45% |
| 16 (1 x MIC) | 78% | |
| 32 (2 x MIC) | 92% | |
| Pre-formed Biofilm Disruption (24h treatment) | 64 (0.5 x MBIC) | 35% |
| 128 (1 x MBIC) | 68% | |
| 256 (2 x MBIC) | 85% |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the minimum concentration of "this compound" required to inhibit the growth of and kill planktonic F. nucleatum.
-
Materials:
-
F. nucleatum ATCC 25586
-
Brain Heart Infusion (BHI) broth supplemented with yeast extract, hemin, and vitamin K1
-
"this compound" stock solution
-
96-well microtiter plates
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)
-
Spectrophotometer (600 nm)
-
BHI agar (B569324) plates
-
-
Procedure:
-
Culture F. nucleatum in supplemented BHI broth for 48 hours in an anaerobic chamber at 37°C.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of "this compound" in BHI broth in a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the serially diluted agent.
-
Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubate the plate anaerobically at 37°C for 48 hours.
-
Determine the MIC by identifying the lowest concentration of the agent that shows no visible turbidity.
-
For MBC determination, plate 100 µL from each well with no visible growth onto BHI agar plates.
-
Incubate the agar plates anaerobically at 37°C for 72 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
2. Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of "this compound" to prevent biofilm formation.
-
Materials:
-
Same as MIC/MBC protocol
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Follow steps 1-6 of the MIC protocol.
-
After incubation, carefully discard the planktonic bacteria from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 30 minutes.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Read the absorbance at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the control (no agent).
-
3. Pre-formed Biofilm Disruption Assay
This protocol assesses the efficacy of "this compound" in disrupting established biofilms.
-
Procedure:
-
Grow F. nucleatum biofilms in a 96-well plate as described in the biofilm formation assay (steps 1-3 of MIC protocol, but without the agent) for 48 hours.
-
After 48 hours, carefully remove the supernatant containing planktonic cells.
-
Add 200 µL of fresh BHI broth containing serial dilutions of "this compound" to the wells with pre-formed biofilms.
-
Incubate the plate anaerobically at 37°C for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet method described above (steps 2-10 of the Biofilm Formation Inhibition Assay).
-
4. Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM provides a visual confirmation of biofilm inhibition and disruption.
-
Materials:
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
-
-
Procedure:
-
Grow F. nucleatum biofilms on glass-bottom dishes in the presence or absence of "this compound" as described in the previous protocols.
-
After the desired incubation period, gently wash the biofilms with PBS.
-
Stain the biofilms with the LIVE/DEAD™ kit according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.
-
Acquire Z-stack images to analyze the 3D architecture and thickness of the biofilms.
-
Visualizations
Caption: Workflow for evaluating the antibacterial and anti-biofilm activity of a test agent.
Caption: Postulated mechanism of Agent 166 inhibiting biofilm formation via quorum sensing.
References
- 1. Frontiers | Anti-biofilm Activities from Resveratrol against Fusobacterium nucleatum [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Emerging strategies for combating Fusobacterium nucleatum in colorectal cancer treatment: Systematic review, improvements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forsyth.org [forsyth.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for "Antibacterial Agent 166" in a Colorectal Cancer Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
"Antibacterial agent 166" (also known as Compound 19q) is a selective, orally active inhibitor of Fusobacterium nucleatum, a bacterium implicated in the progression of colorectal cancer (CRC).[1] F. nucleatum is thought to promote tumorigenesis by modulating the tumor microenvironment and activating pro-inflammatory signaling pathways.[2][3] In vitro studies have demonstrated that this compound effectively inhibits the growth of F. nucleatum and can attenuate the migration of CRC cells induced by this bacterium.[1] These application notes provide a comprehensive overview and a proposed protocol for evaluating the in vivo efficacy of this compound in a F. nucleatum-associated colorectal cancer animal model.
Data Presentation
The following tables summarize the available in vitro quantitative data for this compound.
Table 1: In Vitro Activity of this compound against Fusobacterium nucleatum
| Parameter | Value | Conditions |
| MIC50 | 1 µg/mL | - |
| Growth Inhibition | Dose-dependent | 1-4 µg/mL, 0-72 h |
| Biofilm Formation Inhibition | Dose-dependent | 1-4 µg/mL, 0-72 h |
| Mechanism of Action | Downregulation of NTR expression | 1-4 µg/mL, 4-48 h |
| Gene Regulation | Downregulation of tnaA gene | 1-4 µg/mL, 48 h |
Source: MedChemExpress.[1]
Table 2: In Vitro Cytotoxicity and Anti-migratory Effects of this compound
| Parameter | Cell Line | Value | Conditions |
| IC50 | MC-38 (murine colon adenocarcinoma) | 11 µM | - |
| IC50 | Human normal cell lines (unspecified) | 16 µM | Moderate to weak antiproliferative activity |
| Migratory Inhibition | MC-38 (stimulated by F. nucleatum) | Potent inhibition | 2-4 µg/mL, 48 h |
Source: MedChemExpress.[1]
Experimental Protocols
This section outlines a detailed protocol for a preclinical study to assess the efficacy of this compound in a chemically induced, F. nucleatum-exacerbated murine model of colorectal cancer.
Colorectal Cancer Animal Model Induction (AOM/DSS Model)
This protocol is based on established methods for inducing colitis-associated colorectal cancer.[2][4]
-
Animal Strain: C57BL/6 mice (male, 6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Carcinogen Administration:
-
On day 0, administer a single intraperitoneal (IP) injection of azoxymethane (B1215336) (AOM) at a dose of 10-12.5 mg/kg body weight.[5]
-
-
Induction of Colitis:
-
One week after the AOM injection, provide mice with drinking water containing 1.5-2.5% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) for 5-7 days.
-
Follow the DSS treatment with a recovery period of 14-21 days, during which the mice receive regular drinking water.
-
Repeat the DSS cycle for a total of 2-3 cycles to induce chronic inflammation and tumor development.
-
Fusobacterium nucleatum Inoculation
This protocol is adapted from studies investigating the role of F. nucleatum in CRC animal models.[2][3]
-
Bacterial Strain: Fusobacterium nucleatum (e.g., ATCC 25586).
-
Culture Conditions: Culture F. nucleatum anaerobically in a suitable broth (e.g., Brain Heart Infusion broth supplemented with yeast extract and L-cysteine) at 37°C.
-
Preparation of Inoculum:
-
Harvest bacteria in the logarithmic growth phase.
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacteria in PBS to a final concentration of 10^8 - 10^9 colony-forming units (CFU) per 100 µL.
-
-
Inoculation:
-
Following the first cycle of DSS and recovery, administer 100 µL of the bacterial suspension to each mouse via oral gavage.
-
Continue oral gavage daily or every other day for a specified period (e.g., 2-4 weeks).
-
Administration of this compound
-
Preparation of Agent: Based on its description as an orally active compound, this compound can be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
-
Treatment Groups:
-
Group 1 (Control): AOM/DSS + Vehicle.
-
Group 2 (F. nucleatum Control): AOM/DSS + F. nucleatum + Vehicle.
-
Group 3 (Treatment): AOM/DSS + F. nucleatum + this compound (at one or more dose levels).
-
Group 4 (Agent Control): AOM/DSS + this compound.
-
-
Dosing Regimen:
-
Initiate treatment with this compound concurrently with or shortly after the start of F. nucleatum inoculation.
-
Administer the agent daily via oral gavage. The exact dose should be determined based on preliminary pharmacokinetic and tolerability studies (not currently available in the public domain).
-
-
Duration of Treatment: Continue treatment for the remainder of the study, typically until the pre-defined endpoint (e.g., 8-12 weeks after AOM injection).
Endpoint Analysis and Data Collection
-
Monitoring: Monitor animal body weight, food and water intake, and clinical signs of distress throughout the study.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice. Collect blood, colon, and tumor tissues.
-
Tumor Assessment:
-
Count the number of tumors in the colon.
-
Measure the size (diameter) of each tumor.
-
Calculate the tumor load (sum of tumor volumes).
-
-
Histopathology:
-
Fix colon tissues in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor morphology and inflammation.
-
-
Microbiological Analysis:
-
Collect fecal pellets and colonic contents to quantify the load of F. nucleatum using quantitative PCR (qPCR).
-
-
Molecular Analysis:
-
Extract RNA and protein from colon and tumor tissues to analyze the expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and markers of relevant signaling pathways (e.g., TLR4, NF-κB) by qPCR, Western blot, or ELISA.
-
Mandatory Visualizations
Caption: Proposed experimental workflow for evaluating this compound.
Caption: F. nucleatum signaling and the proposed target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fusobacterium nucleatum promotes colon cancer progression by changing the mucosal microbiota and colon transcriptome in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fusobacterium nucleatum promotes colon cancer progression by changing the mucosal microbiota and colon transcriptome in a mouse model [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Quantification of Bacteriocin PA166
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for purifying and quantifying Bacteriocin (B1578144) PA166, a novel bacteriocin isolated from Pseudomonas sp. strain 166.[1] The protocols outlined below are based on established methodologies for bacteriocin purification and specific information available for PA166.
Introduction to Bacteriocin PA166
Bacteriocin PA166 is a proteinaceous antimicrobial peptide with a molecular mass of approximately 49.38 kDa.[1] Produced by Pseudomonas sp. strain 166, it exhibits inhibitory activity against various bacteria, making it a person of interest for applications in food preservation and as a potential therapeutic agent. Effective research and development of PA166 necessitate robust and reproducible methods for its purification and the accurate quantification of its biological activity.
Data Presentation: Purification of Bacteriocin PA166
Table 1: Representative Purification Summary for Bacteriocin PA166
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 1500 | 300,000 | 200 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) Ppt. | 300 | 240,000 | 800 | 80 | 4 |
| Ion Exchange Chrom. | 45 | 180,000 | 4,000 | 60 | 20 |
| Gel Filtration Chrom. | 10 | 120,000 | 12,000 | 40 | 60 |
Note: The data in this table is for illustrative purposes only. Actual values will vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments in the purification and quantification of Bacteriocin PA166 are provided below.
Protocol 1: Production of Crude Bacteriocin PA166
-
Culture Preparation: Inoculate a suitable broth medium (e.g., Luria-Bertani or a specialized production medium) with a fresh culture of Pseudomonas sp. strain 166.
-
Incubation: Incubate the culture under optimal conditions for bacteriocin production (e.g., specific temperature, aeration, and incubation time). These conditions may need to be optimized for maximal yield.[2]
-
Cell Removal: After incubation, harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude bacteriocin.
-
Sterilization (Optional): To remove any remaining cells, the cell-free supernatant can be filter-sterilized using a 0.22 µm filter.
Protocol 2: Ammonium Sulfate Precipitation
This step concentrates the bacteriocin from the crude supernatant.
-
Pre-chilling: Place the cell-free supernatant in an ice bath and stir gently.
-
Ammonium Sulfate Addition: Slowly add finely ground ammonium sulfate to the cold supernatant to a specific saturation percentage. The optimal saturation for precipitating PA166 should be determined empirically, but a common starting point for bacteriocins is between 40-80% saturation.[3][4]
-
Precipitation: Continue stirring in the ice bath for several hours to allow for complete precipitation of the protein.
-
Pellet Collection: Collect the precipitated protein by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).
-
Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Dialysis: Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate. Use a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than that of PA166 (e.g., 10 kDa).
Protocol 3: Ion Exchange Chromatography (IEC)
IEC separates proteins based on their net charge. Since most bacteriocins are cationic, cation exchange chromatography is commonly used.[5]
-
Column Selection: Choose a suitable cation exchange resin (e.g., Q-Sepharose, as has been used for PA166 purification).[1]
-
Equilibration: Equilibrate the column with a low ionic strength binding buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).
-
Sample Loading: Load the dialyzed sample from the ammonium sulfate precipitation step onto the equilibrated column.
-
Washing: Wash the column with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound bacteriocin using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Activity Assay: Assay each fraction for antimicrobial activity to identify the fractions containing Bacteriocin PA166.
Protocol 4: Gel Filtration Chromatography (Size Exclusion Chromatography)
This technique separates proteins based on their size.
-
Column Selection: Select a gel filtration resin with a fractionation range appropriate for a ~49 kDa protein (e.g., Sephadex G-75 or a similar matrix). A dextran (B179266) gel chromatography column has been noted for use in PA166 purification.[1]
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., 20 mM sodium phosphate buffer with 150 mM NaCl, pH 7.0).
-
Sample Loading: Concentrate the active fractions from the IEC step and load the sample onto the column.
-
Elution: Elute the proteins with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Activity Assay: Assay the collected fractions for antimicrobial activity to locate the purified Bacteriocin PA166.
Protocol 5: Quantification of Bacteriocin PA166 Activity (Agar Well Diffusion Assay)
This assay determines the biological activity of the bacteriocin.
-
Indicator Strain Preparation: Prepare a lawn of a susceptible indicator bacterium on an appropriate agar (B569324) medium.
-
Well Creation: Create wells of a uniform diameter in the agar.
-
Sample Preparation: Prepare serial twofold dilutions of the bacteriocin samples (from each purification step) in a suitable buffer.
-
Sample Loading: Add a fixed volume of each dilution to the wells.
-
Incubation: Incubate the plates under conditions suitable for the growth of the indicator strain.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
-
Activity Calculation: The bacteriocin activity is expressed in Arbitrary Units per milliliter (AU/mL). This is calculated as the reciprocal of the highest dilution that still shows a clear zone of inhibition, multiplied by a factor to normalize to a 1 mL volume.[6][7]
Protocol 6: Protein Concentration Determination
The total protein concentration at each step is required to calculate the specific activity.
-
Method Selection: Use a standard protein quantification method such as the Bradford or BCA assay.
-
Standard Curve: Generate a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin - BSA).
-
Sample Measurement: Measure the absorbance of the samples according to the chosen assay's protocol.
-
Concentration Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Visualization of Experimental Workflow and Potential Regulatory Pathway
To aid in the understanding of the purification process and the potential regulation of Bacteriocin PA166 production, the following diagrams are provided.
Caption: Workflow for the purification of Bacteriocin PA166.
Caption: Generalized quorum sensing pathway for bacteriocin regulation.
References
Application Notes and Protocols for Antibacterial Agent 166 in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antibacterial Agent 166, a nitisinone (B1678953) derivative, in co-culture experiments, particularly focusing on its role as a selective inhibitor of Fusobacterium nucleatum and its impact on cancer cell migratory behavior.
Introduction
This compound (also referred to as Compound 19q) is a selective and orally active inhibitor of the bacterium Fusobacterium nucleatum.[1] This bacterium is increasingly implicated in the tumor microenvironment of colorectal cancer (CRC), where it is thought to promote tumor progression and metastasis. This compound has demonstrated efficacy in attenuating the migratory ability of cancer cells induced by F. nucleatum, making it a valuable tool for CRC research and a promising lead compound for therapeutic development.[1]
Mechanism of Action
The antibacterial activity of Agent 166 against F. nucleatum is attributed to its ability to downregulate the expression of key bacterial genes. Specifically, it has been shown to inhibit the growth of F. nucleatum by reducing the expression of the nitroreductase (NTR) gene.[1] Furthermore, in a dose-dependent manner, it downregulates the expression of the tryptophanase gene (tnaA) in the late-log phase of bacterial growth.[1]
Applications in Co-culture Systems
The primary application of this compound in a co-culture setting is to investigate the intricate interactions between Fusobacterium nucleatum and cancer cells. It can be used to:
-
Selectively inhibit the growth and biofilm formation of F. nucleatum in the presence of mammalian cells.[1]
-
Study the specific role of F. nucleatum in promoting cancer cell migration and invasion.
-
Evaluate the potential of targeting F. nucleatum as a strategy to inhibit cancer progression.
-
Screen for more potent analogs of nitisinone with enhanced anti-F. nucleatum activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC50 | Fusobacterium nucleatum | 1 µg/mL | [1] |
| IC50 (antiproliferative) | MC-38 (murine colon adenocarcinoma cells) | 11 µM | [1] |
| IC50 (cytotoxicity) | Human normal cell lines | 16 µM | [1] |
Table 1: In vitro activity of this compound.
| Concentration | Exposure Time | Effect on F. nucleatum | Reference |
| 1-4 µg/mL | 4-48 h | Inhibition of growth via NTR downregulation | [1] |
| 1-4 µg/mL | 48 h | Dose-dependent downregulation of tnaA gene | [1] |
| 1-4 µg/mL | 0-72 h | Dose-dependent inhibition of growth and biofilm formation | [1] |
Table 2: Dose-dependent effects of this compound on Fusobacterium nucleatum.
| Concentration | Exposure Time | Co-culture System | Effect | Reference |
| 2-4 µg/mL | 48 h | MC-38 cells + F. nucleatum | Inhibition of MC-38 cell migration | [1] |
Table 3: Activity of this compound in a co-culture model.
Experimental Protocols
This section provides a detailed protocol for a typical co-culture experiment to assess the effect of this compound on cancer cell migration induced by F. nucleatum.
Protocol 1: Co-culture Migration Assay (Wound Healing Assay)
Objective: To determine the effect of this compound on the migration of MC-38 colon cancer cells when co-cultured with Fusobacterium nucleatum.
Materials:
-
This compound
-
MC-38 murine colon adenocarcinoma cells
-
Fusobacterium nucleatum (e.g., ATCC 25586)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (for initial cell culture)
-
Appropriate anaerobic bacterial growth medium (e.g., BHI broth)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Pipette tips for creating scratches
-
Microscope with a camera
Procedure:
-
Cell Culture:
-
Culture MC-38 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Culture F. nucleatum anaerobically in BHI broth at 37°C.
-
-
Co-culture Setup:
-
Seed MC-38 cells into 24-well plates and grow them to confluence.
-
On the day of the experiment, wash the confluent MC-38 cell monolayers with PBS.
-
Create a uniform scratch (wound) in the center of each well using a sterile pipette tip.
-
Wash the wells again with PBS to remove detached cells.
-
Replace the medium with fresh, antibiotic-free DMEM.
-
Prepare a suspension of F. nucleatum in antibiotic-free DMEM at a desired multiplicity of infection (MOI).
-
Add the bacterial suspension to the designated wells containing the scratched MC-38 cells.
-
Add this compound at various concentrations (e.g., 2 µg/mL and 4 µg/mL) to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Set up control wells: MC-38 cells alone, MC-38 cells with vehicle, MC-38 cells with F. nucleatum and vehicle.
-
-
Incubation and Imaging:
-
Incubate the co-culture plates at 37°C in a 5% CO2 incubator.
-
Capture images of the scratches at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for all conditions.
-
Compare the wound closure in the treatment groups to the control groups to determine the effect of this compound on F. nucleatum-induced cell migration.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in a co-culture model.
Experimental Workflow
Caption: Workflow for the co-culture wound healing assay.
Logical Relationship
References
Application Notes and Protocols for Antibacterial Agent 166 in Host-Pathogen Interaction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 166, also identified as Compound 19q, is a selective, orally active inhibitor of Fusobacterium nucleatum, a Gram-negative anaerobic bacterium implicated in various host-pathogen interactions, most notably in the context of colorectal cancer (CRC).[1][2] A derivative of Nitisinone, this agent has demonstrated potent activity against F. nucleatum, making it a valuable tool for investigating the bacterium's role in disease progression and for the development of novel therapeutic strategies.[1][2]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in studying host-pathogen interactions.
Mechanism of Action
This compound exerts its inhibitory effects on Fusobacterium nucleatum through the downregulation of the nitroreductase (NTR) gene.[1] This disruption of a key bacterial metabolic pathway leads to the inhibition of bacterial growth and a significant reduction in biofilm formation, a critical virulence factor for F. nucleatum.[1] By targeting the bacterium directly, this compound indirectly mitigates the pro-migratory effects that F. nucleatum induces on host cells, such as colorectal cancer cells.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| MIC50 | Fusobacterium nucleatum | 1 µg/mL | [1][2] |
| IC50 | MC-38 Cells (CRC) | 11 µM | [1] |
| IC50 | Human Normal Cell Lines | 16 µM | [1] |
| Effective Concentration | Inhibition of F. nucleatum-induced MC-38 cell migration | 2-4 µg/mL | [1] |
| Effective Concentration | Inhibition of F. nucleatum growth and biofilm formation | 1-4 µg/mL | [1] |
Table 2: In Vivo Pharmacokinetics and Toxicity of this compound
| Parameter | Dosage and Route | Value | Reference |
| Toxicity | 1500 mg/kg (single dose) | Low organ toxicity | [1] |
| Efficacy | 20 mg/kg (oral, single dose) | Inhibition of intestinal F. nucleatum | [1] |
| Half-life (t½) | 1 mg/kg (intravenous) | ~0.068 h | [1] |
| Peak Concentration (Cmax) | 1 mg/kg (intravenous) | 85 ng/mL | [1] |
| Plasma Clearance (CL) | 1 mg/kg (intravenous) | 36054 mL/h/mg | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on F. nucleatum and its interaction with host cells are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of F. nucleatum. The E-test method is described here.
Materials:
-
Fusobacterium nucleatum ATCC 25586
-
This compound E-test strips
-
Reinforced Clostridial Medium (RCM) agar plates supplemented with 5% defibrinated sheep blood
-
Anaerobic chamber or gas-pak system
-
Sterile swabs, saline, and loops
-
McFarland #1 turbidity standard
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: From a fresh culture plate (48h growth), pick several colonies of F. nucleatum and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the McFarland #1 standard.
-
Plating: Using a sterile cotton swab, evenly inoculate the entire surface of an RCM agar plate with the standardized bacterial suspension.
-
Allow the plate to dry for 10-15 minutes in a biosafety cabinet.
-
E-test Application: Aseptically place an this compound E-test strip onto the center of the agar surface.
-
Incubation: Place the plate in an anaerobic chamber and incubate at 37°C for 48 hours.
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[1]
Protocol 2: Biofilm Formation and Inhibition Assay
This protocol quantifies the ability of F. nucleatum to form a biofilm and the inhibitory effect of this compound using the crystal violet staining method.
Materials:
-
Fusobacterium nucleatum ATCC 25586
-
This compound
-
Tryptic Soy Broth supplemented with yeast extract, hemin, and vitamin K1 (TSPC medium)
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 590-595 nm)
Procedure:
-
Culture Preparation: Grow F. nucleatum in TSPC medium for 17-24 hours under anaerobic conditions at 37°C.
-
Adjust the overnight culture with fresh TSPC medium to an optical density (OD600) of 0.1.
-
Assay Setup: To each well of a 96-well plate, add 100 µL of the adjusted bacterial suspension.
-
Add 100 µL of TSPC medium containing serial dilutions of this compound (e.g., final concentrations of 1-4 µg/mL). Include untreated wells (bacteria only) as a positive control and wells with sterile medium as a negative control.
-
Incubation: Incubate the plate statically for 48-96 hours at 37°C under anaerobic conditions to allow for biofilm formation.
-
Washing: Carefully aspirate the medium from each well to remove non-adherent, planktonic cells. Gently wash each well twice with 200 µL of sterile PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Solubilization: Dry the plate completely. Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: After 15 minutes of gentle shaking, transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
Protocol 3: Host Cell Migration (Wound Healing) Assay
This protocol assesses the effect of F. nucleatum, with and without this compound, on the migration of colorectal cancer cells.
Materials:
-
MC-38 murine colorectal cancer cells (or other suitable CRC cell line)
-
Fusobacterium nucleatum
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Sterile 200 µL pipette tips
-
6-well or 12-well tissue culture plates
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed MC-38 cells in a 12-well plate and grow until they form a confluent monolayer (85-90% confluency).
-
Starvation (Optional but Recommended): To minimize cell proliferation, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours before the assay.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.
-
Treatment: Prepare the following treatment groups in fresh, low-serum (e.g., 0.5-1%) medium:
-
Control (medium only)
-
F. nucleatum alone (at a specified multiplicity of infection, MOI)
-
F. nucleatum + this compound (e.g., 2-4 µg/mL)
-
This compound alone
-
-
Add the respective treatment media to the wells.
-
Imaging: Immediately capture an image of the scratch in each well using an inverted microscope (Time 0h).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitoring: Capture additional images of the same wound areas at subsequent time points (e.g., 24h and 48h).
-
Analysis: Quantify cell migration by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). A decrease in the wound area indicates cell migration. Compare the rate of wound closure between the different treatment groups.[1]
References
Application Notes and Protocols for Efficacy Testing of Pyrrolo[2,3-d]pyrimidine Compound 166e
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrrolo[2,3-d]pyrimidine derivatives are a well-established class of heterocyclic compounds that have been extensively investigated as potent inhibitors of various protein kinases, playing crucial roles in cancer cell proliferation, survival, and metastasis.[1][2][3][4][5][6] This document provides a comprehensive set of protocols to evaluate the preclinical efficacy of a novel pyrrolo[2,3-d]pyrimidine analog, designated as Compound 166e. The following protocols are designed to assess the compound's in vitro and in vivo anti-cancer activities, focusing on its potential to modulate key signaling pathways involved in tumorigenesis. Based on the common targets of this class of compounds, the experimental design will investigate the effects of Compound 166e on cell proliferation, apoptosis, and migration, and will explore its potential mechanism of action through the FAK/IGF-1R signaling pathway.[7]
I. In Vitro Efficacy Assessment
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Compound 166e on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of Compound 166e in culture medium. After 24 hours of cell seeding, replace the medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound 166e | Pancreatic Cancer Cell Line 1 | 48 | [Insert Value] |
| Compound 166e | Pancreatic Cancer Cell Line 2 | 48 | [Insert Value] |
| Positive Control | Pancreatic Cancer Cell Line 1 | 48 | [Insert Value] |
| Positive Control | Pancreatic Cancer Cell Line 2 | 48 | [Insert Value] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the growth-inhibitory effects of Compound 166e are due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound 166e at its IC50 and 2x IC50 concentrations for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Data Presentation:
| Treatment | Concentration | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound 166e | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound 166e | 2x IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Conc.] | [Insert Value] | [Insert Value] | [Insert Value] |
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of Compound 166e on cancer cell migration.
Protocol:
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) into the upper chamber in serum-free medium containing Compound 166e at non-toxic concentrations.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with a staining solution (e.g., crystal violet). Count the number of migrated cells in several random fields under a microscope.
Data Presentation:
| Treatment | Concentration | Average Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | - | [Insert Value] | 0 |
| Compound 166e | [Conc. 1] | [Insert Value] | [Insert Value] |
| Compound 166e | [Conc. 2] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Conc.] | [Insert Value] | [Insert Value] |
II. In Vivo Efficacy Assessment
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of Compound 166e in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NSG mice).[13][14]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Compound Administration: Administer Compound 166e (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[14]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.
Data Presentation:
| Treatment Group | Dose and Schedule | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Tumor Weight (g) at Endpoint |
| Vehicle Control | - | [Insert Value] | 0 | [Insert Value] |
| Compound 166e | [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound 166e | [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
III. Mechanism of Action Studies
Western Blot Analysis of FAK/IGF-1R Signaling Pathway
Objective: To investigate the effect of Compound 166e on the phosphorylation status of key proteins in the FAK/IGF-1R signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with Compound 166e for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-FAK, FAK, p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Present the western blot images. Quantitative data can be obtained by densitometry analysis of the bands, normalized to the loading control.
IV. Visualizations
Caption: Proposed mechanism of action of Compound 166e on the FAK/IGF-1R signaling pathway.
Caption: Overall experimental workflow for testing the efficacy of Compound 166e.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK and IGF-IR interact to provide survival signals in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. broadpharm.com [broadpharm.com]
- 10. scispace.com [scispace.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy in Colorectal Cancer with Antibacterial Agent 166
For Research Use Only.
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with chemoresistance being a major contributor to treatment failure and disease recurrence. Emerging evidence has identified the intratumoral microbiota as a critical factor in the tumor microenvironment influencing therapeutic outcomes. Notably, the anaerobic bacterium Fusobacterium nucleatum has been strongly implicated in promoting CRC progression and conferring resistance to standard chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828).[1][2][3][4][5][6][7][8][9][10][11][12][13]
Antibacterial agent 166 is a selective and orally active inhibitor of Fusobacterium nucleatum. By targeting a key driver of chemoresistance, Agent 166 presents a novel therapeutic strategy to be used in combination with standard chemotherapy to potentially improve treatment efficacy in patients with F. nucleatum-positive CRC. These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of this compound with conventional chemotherapy in CRC models.
Scientific Rationale: Overcoming F. nucleatum-Mediated Chemoresistance
F. nucleatum has been shown to induce chemoresistance through the modulation of multiple host cellular pathways, including autophagy and apoptosis.[2][4][5][8][14] The bacterium can activate the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MYD88) innate immune signaling pathways. This activation leads to the downregulation of specific microRNAs (miR-18a* and miR-4802), which in turn upregulates autophagy-related genes ULK1 and ATG7, thereby promoting cell survival and resistance to chemotherapy.[2][5][14] Furthermore, F. nucleatum has been found to inhibit pyroptosis and ferroptosis, alternative cell death pathways that can be induced by chemotherapy.[3][11][12][13]
By selectively inhibiting the growth of F. nucleatum, this compound is hypothesized to disrupt these pro-survival signaling cascades, thereby re-sensitizing CRC cells to the cytotoxic effects of chemotherapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound against F. nucleatum
| Parameter | Value | Reference |
| Organism | Fusobacterium nucleatum | N/A |
| Agent | This compound | N/A |
| MIC50 | 1 µg/mL | N/A |
Table 2: Proposed In Vitro Synergy Study of Agent 166 and 5-Fluorouracil on CRC Cell Viability
| Cell Line | Treatment | IC50 (5-FU) | Fold Change in IC50 (5-FU) |
| HCT116 | 5-FU alone | Expected Value | N/A |
| 5-FU + Agent 166 (1 µg/mL) | Hypothetical Lower Value | Hypothetical Fold Decrease | |
| HT29 | 5-FU alone | Expected Value | N/A |
| 5-FU + Agent 166 (1 µg/mL) | Hypothetical Lower Value | Hypothetical Fold Decrease |
This table presents a hypothetical experimental design. Actual values would need to be determined experimentally.
Signaling Pathways and Experimental Workflow
Signaling Pathway of F. nucleatum-Induced Chemoresistance
Caption: Proposed mechanism of F. nucleatum-induced chemoresistance and the points of intervention for Agent 166 and chemotherapy.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing the in vitro synergy of Agent 166 and chemotherapy in CRC cell lines co-cultured with F. nucleatum.
Experimental Protocols
Protocol 1: In Vitro Co-culture of CRC Cells and F. nucleatum
Materials:
-
CRC cell lines (e.g., HCT116, HT29)
-
Fusobacterium nucleatum (e.g., ATCC 25586)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for HT29) supplemented with 10% Fetal Bovine Serum (FBS)
-
Brain Heart Infusion (BHI) broth, supplemented with hemin (B1673052) and vitamin K
-
Anaerobic chamber or gas-pak system
-
Antibiotic-free cell culture medium
Procedure:
-
Culture CRC cells in standard conditions (37°C, 5% CO2) to 70-80% confluency.
-
Culture F. nucleatum in BHI broth under anaerobic conditions (37°C) for 24-48 hours.
-
On the day of the experiment, wash the CRC cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with antibiotic-free cell culture medium.
-
Infect the CRC cells with F. nucleatum at a multiplicity of infection (MOI) of 100:1 (bacteria:cell).
-
Incubate the co-culture for 2-4 hours to allow for bacterial invasion.
-
Wash the cells with PBS to remove non-adherent bacteria.
-
Add fresh antibiotic-free medium containing the desired concentrations of this compound and/or chemotherapeutic agent.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Co-cultured cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Following the treatment period (e.g., 48 or 72 hours), add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for Autophagy Markers
Materials:
-
Co-cultured and treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-ATG7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
CRC cells (e.g., HCT116)
-
Fusobacterium nucleatum
-
Matrigel
-
This compound
-
Chemotherapeutic agent (e.g., 5-FU)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a mixture of CRC cells and F. nucleatum (e.g., 1x10^6 cells and 1x10^8 CFU of bacteria) in Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Administer treatments as per the appropriate dosing schedule and route (e.g., oral gavage for Agent 166, intraperitoneal injection for 5-FU).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blot).
Conclusion
The combination of this compound with standard chemotherapy represents a promising and targeted approach to overcoming F. nucleatum-mediated chemoresistance in colorectal cancer. The protocols outlined above provide a framework for the preclinical evaluation of this therapeutic strategy. Further investigation is warranted to validate the efficacy of this combination therapy and to elucidate the precise molecular mechanisms underlying its synergistic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel mechanisms of chemoresistance by Fusobacterium nucleatum involve not so novel pathways of microRNAs and autophagy - KC - Translational Cancer Research [tcr.amegroups.org]
- 3. Fusobacterium nucleatum induces chemoresistance in colorectal cancer by inhibiting pyroptosis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fusobacterium nucleatum and colorectal cancer: From phenomenon to mechanism [frontiersin.org]
- 5. Fusobacterium nucleatum Promotes Chemoresistance to Colorectal Cancer by Modulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Roles for Fusobacterium nucleatum in Cancer: Target the Bacteria, Host, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging strategies for combating Fusobacterium nucleatum in colorectal cancer treatment: Systematic review, improvements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusobacterium nucleatum Promotes Chemoresistance to Colorectal Cancer by Modulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Targeting Fusobacterium nucleatum in colorectal cancer: therapeutic strategies and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Fusobacterium nucleatum induces oxaliplatin resistance by inhibiting ferroptosis through E-cadherin/β-catenin/GPX4 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols for Toxicity Studies of Antibacterial Agent 166
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the toxicity profile of a novel antibacterial agent, designated "Antibacterial agent 166." The following protocols are based on established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). The experimental design progresses from in vitro assays to in vivo studies to build a thorough safety profile.
Experimental Workflow
The overall workflow for the toxicity assessment of this compound is depicted below. This staged approach ensures a systematic evaluation, starting with basic cytotoxicity and genotoxicity screens before proceeding to more complex in vivo studies.
Caption: Overall experimental workflow for toxicity testing of this compound.
In Vitro Toxicity Studies
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3][4] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the logarithm of the compound concentration.
Data Presentation:
| Concentration of Agent 166 (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 100 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| Xn | |||
| IC50 (µg/mL) | Calculated Value |
Genotoxicity Assessment
A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of this compound.
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[5]
Protocol:
-
Strain Selection: Use at least five strains of bacteria, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[5]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.[5]
-
Exposure: Expose the bacterial strains to at least five different concentrations of this compound using the plate incorporation or pre-incubation method.[6]
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative (vehicle) control.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations.[5]
Data Presentation:
| Bacterial Strain | Agent 166 Conc. (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control |
| TA98 | 0 | - | 1.0 | |
| X1 | - | |||
| ... | - | |||
| 0 | + | 1.0 | ||
| X1 | + | |||
| ... | + | |||
| TA100 | ... | ... | ||
| ... | ... | ... |
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[7]
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[8]
-
Dose Selection: Determine the concentration range of this compound based on a preliminary cytotoxicity test.
-
Treatment: Treat the cells with at least three analyzable concentrations of the test substance, with and without S9 metabolic activation.[8] Include vehicle and positive controls (a clastogen and an aneugen).[8]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the analysis of cells that have completed one cell division.[8]
-
Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Data Presentation:
| Agent 166 Conc. (µg/mL) | Metabolic Activation (S9) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Cells |
| 0 (Control) | - | 2000 | ||
| X1 | - | 2000 | ||
| ... | - | 2000 | ||
| 0 (Control) | + | 2000 | ||
| X1 | + | 2000 | ||
| ... | + | 2000 |
In Vivo Toxicity Studies
Based on the results of the in vitro assays, a series of in vivo studies should be conducted in accordance with OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is used to estimate the LD50 (median lethal dose) and identify signs of acute toxicity.[9]
Protocol:
-
Animal Selection: Use a single sex of a rodent species (preferably female rats).[9]
-
Dosing: Administer a single oral dose of this compound by gavage.[10] Animals should be fasted prior to dosing.[10]
-
Procedure: Dose single animals sequentially at 48-hour intervals. The dose for the next animal is increased or decreased by a factor of 3.2 depending on the outcome (survival or death) of the previously dosed animal.[10]
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[9]
Data Presentation:
| Animal ID | Dose (mg/kg) | Outcome (48h) | Clinical Signs | Body Weight Change (Day 14) | Necropsy Findings |
| 1 | |||||
| 2 | |||||
| ... | |||||
| Estimated LD50 (mg/kg) | Calculated Value |
Repeated-Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on potential health hazards from repeated exposure over a prolonged period.[12]
Protocol:
-
Animal Groups: Use at least three dose groups and a control group, with a minimum of 10 male and 10 female rodents per group.[13]
-
Dosing: Administer this compound daily by gavage for 90 days.[13]
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical biochemistry analysis. Conduct urinalysis.
-
Pathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze for dose-related changes in all parameters. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Data Presentation Summary:
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Gain (g) | ||||
| Hematology (select parameters) | ||||
| - RBC, WBC, Hemoglobin | ||||
| Clinical Chemistry (select parameters) | ||||
| - ALT, AST, BUN, Creatinine | ||||
| Organ Weights (g) | ||||
| - Liver, Kidney, Spleen | ||||
| Histopathology Findings | ||||
| - Target Organs | ||||
| NOAEL (mg/kg/day) | Determined Value |
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test assesses genotoxicity in vivo by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.[14]
Protocol:
-
Animal Treatment: Use rodents (mice or rats) and treat with at least three dose levels of this compound, typically via the same route as the repeated-dose study.[15] Include vehicle and positive controls.[14]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.[14]
-
Slide Preparation and Staining: Prepare smears and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: Score a sufficient number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates in vivo genotoxicity.[15]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals | % Micronucleated Polychromatic Erythrocytes (Mean ± SD) |
| Vehicle Control | 0 | 5 | |
| Agent 166 | X1 | 5 | |
| Agent 166 | X2 | 5 | |
| Agent 166 | X3 | 5 | |
| Positive Control | 5 |
Mechanistic Insights: Signaling Pathways
Antibiotics can induce toxicity through various mechanisms, including mitochondrial dysfunction and oxidative stress, which can lead to apoptosis.[16][17] Quinolone antibiotics, for example, have been shown to affect the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[18] Investigating these pathways can provide valuable mechanistic information for this compound.
Mitochondrial Dysfunction and Apoptosis Signaling
Caption: Proposed pathway of apoptosis induced by mitochondrial dysfunction.
Potential Impact on PI3K/Akt/mTOR and MAPK/ERK Pathways
Caption: Potential inhibitory effects of Agent 166 on key survival pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. abcam.com [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. criver.com [criver.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 11. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 12. oecd.org [oecd.org]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. inotiv.com [inotiv.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
"Antibacterial agent 166" solubility issues and solutions
Technical Support Center: Antibacterial Agent 166
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound is a highly hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. For subsequent experiments, this stock solution can be diluted into your aqueous buffer, but care must be taken to avoid precipitation. We recommend a final organic solvent concentration of less than 1% in your final assay medium, though this should be validated for your specific experimental system.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my cell culture medium. How can I prevent this?
A2: This is a common issue known as "carry-over" precipitation. To mitigate this, consider the following troubleshooting steps:
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Reduce the final concentration: If experimentally viable, lowering the final concentration of this compound may keep it in solution.
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Use a solubilizing agent: The addition of non-ionic surfactants or cyclodextrins can help maintain solubility. See the table below for recommended agents and starting concentrations.
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Increase the volume of the final solution: Diluting the DMSO stock into a larger volume of medium can help, but ensure the final DMSO concentration remains non-toxic to your cells.
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pH adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of your final medium (if your experiment allows) might improve solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, we recommend using 100% Dimethyl Sulfoxide (DMSO). Please refer to the solubility data table below for solubility limits in various common organic solvents. Always use anhydrous-grade solvents to avoid introducing water, which can decrease solubility.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to completely thaw at room temperature and vortex gently to ensure a homogenous solution.
Q5: I am seeing inconsistent results in my antibacterial assays. Could this be related to solubility?
A5: Yes, inconsistent results are often a symptom of poor solubility. If the compound precipitates in your assay medium, the actual concentration in solution will be lower and more variable than intended. We recommend visually inspecting your assay plates (e.g., under a microscope) for any signs of precipitation. You can also quantify the soluble fraction using the protocol for solubility assessment provided below.
Quantitative Data: Solubility Profile
The following tables summarize the solubility of this compound in various conditions.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (mM) at 25°C |
| DMSO | ~ 75 | ~ 150 |
| DMF | ~ 60 | ~ 120 |
| Ethanol | ~ 5 | ~ 10 |
| Methanol | ~ 2 | ~ 4 |
| Acetonitrile (B52724) | < 1 | < 2 |
Table 2: Aqueous Solubility at Different pH Values
| Aqueous Buffer (pH) | Solubility (µg/mL) at 25°C |
| 5.0 | < 0.1 |
| 7.4 (PBS) | < 0.1 |
| 9.0 | ~ 1.5 |
Table 3: Effect of Solubilizing Agents in PBS (pH 7.4)
| Solubilizing Agent | Concentration (%) | Solubility Increase (fold) |
| Tween® 80 | 0.1 | ~ 20 |
| HP-β-CD | 1 | ~ 50 |
| Solutol® HS 15 | 0.5 | ~ 80 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder. (For 1 mL of 10 mM solution, assuming a molecular weight of 500 g/mol , you would need 5 mg).
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
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Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -20°C or -80°C.
Protocol 2: Assessing Aqueous Solubility (Shake-Flask Method)
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Preparation: Add an excess amount of this compound to your aqueous buffer of interest (e.g., PBS pH 7.4) in a glass vial.
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Equilibration: Tightly cap the vial and shake it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
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Sampling: Carefully collect the supernatant without disturbing the pellet.
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Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
Diagrams and Workflows
Caption: Experimental workflow for using this compound.
Technical Support Center: Synthesis of Antibacterial Agent 166
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of "Antibacterial agent 166" synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields or impurities during the synthesis of this compound, a derivative of Nitisinone.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is crucial.[1][2][3][4]
Potential Causes & Solutions:
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Reagent Quality:
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Reaction Conditions:
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Problem: Suboptimal temperature, reaction time, or stirring can negatively impact the yield.[1][2]
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Solution: Carefully monitor and control the reaction temperature. Optimize the reaction time by tracking the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure efficient stirring to maintain a homogenous reaction mixture.[1]
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Atmospheric Moisture and Oxygen:
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Work-up and Purification Losses:
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Problem: Significant amounts of product can be lost during extraction, washing, and purification steps.[1][4]
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Solution: Perform extractions with the appropriate solvent and repeat multiple times. Be cautious during solvent removal (rotoevaporation) to avoid loss of a volatile product. Optimize your chromatography technique to ensure good separation and recovery.[1]
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Q2: I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation is often related to reaction conditions and the reactivity of the starting materials.
Potential Causes & Solutions:
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Incorrect Reagent Stoichiometry:
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Problem: Using an incorrect ratio of reactants can lead to unwanted side reactions.
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Solution: Accurately calculate and measure the amount of each reagent. In some cases, using a slight excess of one reagent can drive the reaction to completion and minimize side products.
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Reaction Temperature:
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Problem: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for side reactions.
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Solution: Try running the reaction at a lower temperature for a longer period.
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Order of Reagent Addition:
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Problem: The order in which reagents are added can be critical in multi-step or one-pot syntheses.
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Solution: If applicable, experiment with different addition orders. Adding a highly reactive reagent dropwise can sometimes control the reaction and prevent side product formation.[1]
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Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: this compound, also referred to as Compound 19q, is a derivative of Nitisinone.[5] It is recognized as a selective and orally active inhibitor of Fusobacterium nucleatum.[5] Its potential applications are being explored in the context of colorectal cancer research due to its ability to attenuate the migratory ability of cancer cells induced by this bacterium.[5]
Q2: Is there a standard protocol for the synthesis of this compound?
A2: A publicly available, detailed standard protocol for the synthesis of this compound is not readily found in the provided search results. As it is a derivative of Nitisinone, its synthesis would likely involve the chemical modification of the Nitisinone scaffold. The provided experimental protocol is a representative example of how such a modification might be approached.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product over time.
Q4: What are the key considerations for purifying the final product?
A4: The choice of purification method will depend on the properties of this compound. Common techniques include:
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Column Chromatography: This is a widely used method for purifying organic compounds. The choice of solvent system (eluent) is critical for achieving good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.
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Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Data Presentation
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure reagents | Verify purity of starting materials; purify if necessary. |
| Suboptimal temperature | Optimize reaction temperature; try a lower temperature for a longer duration. | |
| Moisture contamination | Use dried glassware and an inert atmosphere. | |
| Product loss during work-up | Perform multiple extractions; be cautious during solvent removal. | |
| Side Product Formation | Incorrect stoichiometry | Accurately measure reagents; consider using a slight excess of one. |
| High reaction temperature | Run the reaction at a lower temperature. | |
| Reagent addition order | Experiment with different orders of reagent addition. | |
| Reaction Not Starting | Inactive catalyst | Use a fresh or newly activated catalyst. |
| Low temperature | Gradually increase the reaction temperature. | |
| Poor quality starting material | Confirm the identity and purity of the starting material. |
Experimental Protocols
Representative Protocol: Synthesis of a Nitisinone Derivative
Disclaimer: The following is a generalized, hypothetical protocol for the synthesis of a derivative of Nitisinone, as a specific protocol for "this compound" is not publicly available. This should be adapted and optimized by the researcher.
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Reaction Setup:
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To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Nitisinone (1 equivalent).
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Dissolve the Nitisinone in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
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Reagent Addition:
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Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
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Slowly add the modifying reagent (e.g., an acyl chloride or alkyl halide, 1.1 equivalents) to the stirred solution.
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If required, add a base (e.g., triethylamine, pyridine, 1.2 equivalents) to scavenge any acid produced during the reaction.
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Reaction Monitoring:
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Allow the reaction to stir at the specified temperature.
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Monitor the progress of the reaction by TLC until the Nitisinone spot is no longer visible.
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Work-up:
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Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride solution or water).
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
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Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
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Purification:
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
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Collect the fractions containing the desired product and concentrate the solvent to yield the purified derivative.
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Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low synthesis yield.
References
"Antibacterial agent 166" degradation and stability testing
Technical Support Center: Antibacterial Agent 166
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for stability studies?
A1: For optimal stability, it is recommended to dissolve this compound in a solution of 50% ethanol (B145695) and 50% deionized water. Prepare this solution fresh for each use. Avoid using solvents with extreme pH values as this can accelerate degradation.
Q2: What are the known degradation pathways for this compound?
A2: this compound is primarily susceptible to two degradation pathways:
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Hydrolysis: The ester linkage in the molecule is prone to hydrolysis, especially under acidic or basic conditions.
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Oxidation: The tertiary amine group can be oxidized, leading to a loss of antibacterial activity. This is often accelerated by exposure to light and atmospheric oxygen.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -20°C in amber vials to protect from light. Under these conditions, the solution is stable for up to 30 days. For long-term storage, it is advisable to store the compound as a dry powder at -20°C.
Troubleshooting Guides
Problem 1: Inconsistent results in antibacterial activity assays.
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Possible Cause 1: Degradation of the compound.
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Solution: Ensure that stock solutions are fresh and have been stored correctly. Perform a stability check using HPLC to determine the purity of the agent before use.
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Possible Cause 2: Improper sample preparation.
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Solution: Verify that the correct solvent has been used and that the final concentration is accurate. Ensure complete dissolution of the compound.
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Problem 2: Rapid loss of potency in aqueous solutions.
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Possible Cause: pH-mediated hydrolysis.
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Solution: Buffer the aqueous solution to a pH between 6.5 and 7.5. Avoid highly acidic or alkaline conditions. The use of a phosphate (B84403) buffer is recommended.
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Problem 3: Discoloration of the compound upon storage.
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Possible Cause: Oxidation.
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Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50% ethanol.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
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Photodegradation: Expose 1 mL of stock solution in a clear vial to UV light (254 nm) for 24 hours.
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Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
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Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated HPLC method to determine the percentage of degradation.
Data Presentation
Table 1: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradant(s) Formed |
| 0.1 N HCl | 24 | 60 | 15.2% | Hydrolysis Product A |
| 0.1 N NaOH | 24 | 60 | 45.8% | Hydrolysis Product A |
| 3% H₂O₂ | 24 | 25 | 22.5% | Oxidation Product B |
| UV Light (254 nm) | 24 | 25 | 8.1% | Photodegradation Product C |
| Thermal (Solid) | 24 | 105 | 5.5% | Thermal Degradant D |
Visualizations
Caption: Degradation pathways of this compound.
Technical Support Center: Overcoming Resistance to Antibacterial Agent 166 in Bacterial Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial agent 166.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and bacterial cultures, particularly Fusobacterium nucleatum.
Question 1: We are observing a progressive increase in the Minimum Inhibitory Concentration (MIC) of this compound against our Fusobacterium nucleatum cultures. What steps should we take to investigate and address this?
Answer:
An increase in the MIC suggests the development of reduced susceptibility or resistance. A systematic approach is necessary to confirm this observation, investigate the underlying mechanisms, and explore potential solutions.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for investigating reduced susceptibility to this compound.
Caption: Troubleshooting workflow for increased MIC.
Detailed Methodologies:
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
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Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Brain Heart Infusion for anaerobes). The final volume in each well should be 50 µL.
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Inoculum Preparation: Culture F. nucleatum to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.
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Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
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Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
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Incubation: Incubate the plates under appropriate anaerobic conditions at 37°C for 24-48 hours.
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Reading: The MIC is the lowest concentration of the agent in which there is no visible bacterial growth.[1]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to assess changes in the expression of target genes, such as NTR and tnaA, which are known to be affected by this compound.[2]
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RNA Extraction: Expose both the susceptible (parental) and the resistant F. nucleatum strains to a sub-inhibitory concentration of this compound for a defined period (e.g., 4 hours). Extract total RNA using a commercial kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using primers specific for the NTR and tnaA genes, along with a housekeeping gene (e.g., 16S rRNA) for normalization.
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Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.
Data Presentation:
Table 1: Hypothetical MIC and Gene Expression Data
| Strain ID | Passage Number | MIC of Agent 166 (µg/mL) | Relative NTR Gene Expression (Fold Change) | Relative tnaA Gene Expression (Fold Change) |
| F. nucleatum (Parental) | 1 | 1.0 | 1.0 (Baseline) | 1.0 (Baseline) |
| F. nucleatum (Resistant) | 20 | 16.0 | 0.2 | 0.3 |
This table illustrates a hypothetical scenario where a 16-fold increase in MIC is correlated with a significant downregulation of the target genes, suggesting a target modification or bypass mechanism.
Question 2: How can we overcome the observed resistance to this compound in our cultures?
Answer:
Once resistance is confirmed and a potential mechanism is identified, several strategies can be employed to restore the efficacy of this compound. Combination therapy is a primary approach.
Experimental Workflow for Combination Therapy:
Caption: Workflow for evaluating combination therapy.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between two antimicrobial agents.
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Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second agent (e.g., metronidazole) along the y-axis.
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Inoculation: Inoculate the plate with the resistant F. nucleatum strain as described in the MIC protocol.
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Incubation: Incubate under appropriate anaerobic conditions at 37°C for 24-48 hours.
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Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)
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Interpretation:
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Synergy: FIC index ≤ 0.5
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Additive: 0.5 < FIC index ≤ 1.0
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Indifference: 1.0 < FIC index ≤ 4.0
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Antagonism: FIC index > 4.0
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Data Presentation:
Table 2: Hypothetical Checkerboard Assay Results
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Agent 166 | 16 | 4 | 0.5 | Synergy |
| Metronidazole | 8 | 2 |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective inhibitor of Fusobacterium nucleatum. Its mechanism of action involves the downregulation of the NTR and tnaA genes, which are crucial for the bacterium's growth and metabolism.[2] It has also been shown to inhibit biofilm formation.[2]
Proposed Mechanism of Action Diagram:
Caption: Proposed mechanism of this compound.
Q2: What are the likely mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound are not yet widely documented, bacteria can develop resistance through several general pathways.[3][4] These include:
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Target Modification: Mutations in the NTR or tnaA genes, or in their regulatory pathways, could prevent the agent from exerting its effect.
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Reduced Permeability: Changes in the bacterial cell membrane or cell wall could limit the uptake of the agent.[4][5]
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Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport the agent out of the cell.[6]
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Enzymatic Degradation: The bacterium could produce enzymes that inactivate or degrade this compound.[3][7]
Q3: What are the best practices for preparing and storing this compound?
A3: For optimal results, dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.
Q4: What quality control (QC) measures should be implemented for susceptibility testing?
A4: It is crucial to include appropriate QC strains in your experiments to ensure the accuracy and reproducibility of your results. While specific QC strains for this compound may not be established, you should use well-characterized reference strains of F. nucleatum (e.g., from ATCC) with known susceptibility profiles. Additionally, running a known susceptible and a lab-derived resistant strain in parallel can help validate assay performance.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. journals.asm.org [journals.asm.org]
Optimizing dosage of "Antibacterial agent 166" for in vivo studies
Welcome to the technical support center for "Antibacterial agent 166." This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that inhibits bacterial DNA gyrase. This mechanism disrupts DNA replication, leading to bacterial cell death. Its primary activity is against a broad spectrum of Gram-positive bacteria.
Q2: What are the recommended starting doses for in vivo studies?
A2: For initial efficacy studies in murine models, a starting dose range of 10-40 mg/kg is recommended, administered subcutaneously (SC) or intravenously (IV). The dose selection should be guided by the Minimum Inhibitory Concentration (MIC) of the target pathogen and the agent's pharmacokinetic/pharmacodynamic (PK/PD) profile.[1][2][3] For this compound, which exhibits concentration-dependent killing, a primary goal is to maximize the Cmax/MIC or AUC24/MIC ratio.
Q3: Which animal models are most appropriate for testing this compound?
A3: The choice of animal model is critical and depends on the research question.[1][4] Commonly used and recommended models for antibacterial efficacy include:
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Murine Thigh Infection Model: This is a highly standardized and extensively used model for evaluating the in vivo efficacy of antimicrobial agents.[5][6] It allows for the quantitative comparison of different dosing regimens by measuring the reduction in bacterial load (CFU/g) in the thigh muscle.[5][7] This model is particularly useful for dose fractionation studies to determine the predictive PK/PD index.[4]
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Murine Sepsis/Peritonitis Model: This model is used to evaluate the agent's efficacy in a systemic infection, which can provide insights into survival rates and systemic bacterial clearance.
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low in vivo efficacy despite good in vitro activity.
In vitro activity (i.e., a low MIC value) does not always translate to in vivo success.[8] If you observe this discrepancy, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct a PK Study: Determine key parameters like Cmax, T½, and AUC in the plasma of your animal model. A rapid clearance or low peak concentration might prevent the drug from reaching effective levels at the infection site.[9] 2. Optimize Formulation: If solubility is an issue, consider using a different vehicle or formulation strategy to improve bioavailability.[9] |
| High Protein Binding | 1. Measure Plasma Protein Binding: A high degree of binding to plasma proteins (e.g., albumin) reduces the free (unbound) fraction of the drug, which is the active component. Efficacy is driven by free drug levels.[2] 2. Adjust Dosing: Higher doses may be needed to achieve a therapeutic concentration of the free drug. |
| Inadequate Tissue Penetration | 1. Measure Tissue Concentrations: Analyze the concentration of this compound in the infected tissue (e.g., thigh muscle) to ensure it reaches the site of infection. |
| High Bacterial Inoculum | 1. Verify Inoculum Size: An overwhelmingly high bacterial challenge can sometimes mask the efficacy of an antibiotic. Ensure your inoculum is within the standard range for the model (typically ~10^6 - 10^7 CFU/thigh).[7] |
Issue 2: Observed toxicity or adverse effects in animal models.
Toxicity can confound efficacy results and limit the therapeutic window.
| Potential Cause | Troubleshooting Steps |
| Dose is too High | 1. Conduct a Maximum Tolerated Dose (MTD) Study: This is a critical first step to identify the highest dose that can be administered without unacceptable side effects.[10][11][12] The MTD is used to define the upper limit for efficacy testing.[13] 2. Reduce Dose/Frequency: Based on MTD results, lower the dose or adjust the dosing interval. |
| Vehicle Toxicity | 1. Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its contribution to the observed toxicity. If the vehicle is toxic, a different formulation is required. |
| Route of Administration | 1. Consider Alternative Routes: The route of administration can significantly impact toxicity.[13] If IV administration shows acute toxicity, consider subcutaneous or intraperitoneal routes which may provide a less rapid peak concentration. |
| Metabolite-Induced Toxicity | 1. Investigate Metabolic Profile: Identify if any metabolites of this compound are responsible for the observed toxicity. |
Issue 3: High variability in experimental results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Standardize Dosing Procedure: Ensure accurate and consistent preparation of dosing solutions. Use precise administration techniques (e.g., calibrated syringes, proper injection sites) to minimize variability. |
| Variability in Animal Cohort | 1. Use Uniform Animals: Use animals of the same sex, age, and genetic background. Ensure animals are properly acclimatized to the facility before the experiment begins. |
| Inconsistent Bacterial Challenge | 1. Standardize Inoculum Preparation: Prepare the bacterial inoculum from a fresh culture in the same growth phase (e.g., early-log phase) for every experiment. Ensure thorough mixing and accurate dilution to deliver a consistent CFU count to each animal.[7] |
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Staphylococcus aureus (MSSA) | 0.25 |
| Streptococcus pneumoniae | 0.125 |
| Enterococcus faecalis | 1.0 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
Table 2: Murine Pharmacokinetic Parameters (Single 20 mg/kg SC Dose)
| Parameter | Value |
|---|---|
| Cmax (Peak Concentration) | 8.2 µg/mL |
| Tmax (Time to Peak) | 0.5 hours |
| AUC0-24 (Area Under the Curve) | 45 µg·h/mL |
| T½ (Half-life) | 3.5 hours |
| Plasma Protein Binding | 25% |
Table 3: Dose-Ranging Efficacy in Murine Thigh Model (S. aureus MRSA)
| Dose (mg/kg, SC) | Dosing Schedule | Mean Log10 CFU/thigh Reduction (at 24h) |
|---|---|---|
| 10 | Single Dose | 1.5 |
| 20 | Single Dose | 2.8 |
| 40 | Single Dose | 4.1 |
| Vehicle Control | Single Dose | -0.2 (Growth) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol aims to determine the highest dose that does not cause unacceptable side effects.[11][12]
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Animal Preparation: Use healthy, 8-week-old BALB/c mice (n=3-5 per sex per group).
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Dose Groups: Prepare escalating single doses of this compound (e.g., 50, 100, 200, 400 mg/kg) and a vehicle control.
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Administration: Administer the agent via the intended route of administration (e.g., subcutaneous).
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Observation: Monitor animals closely for the first 4 hours and then daily for 7 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight daily.[10]
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Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >15-20% body weight loss.[11]
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
This protocol is a standard method for evaluating in vivo antibacterial efficacy.[5][6]
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Animal Preparation: Use 6-8 week old female ICR mice. To create a robust infection model, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).[5][7][14]
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Infection: On day 0, anesthetize the mice and inject 0.1 mL of a log-phase culture of the target bacterium (e.g., S. aureus at ~1 x 10^7 CFU/mL) into the posterior thigh muscle.
-
Treatment: Initiate treatment with this compound at various doses 2 hours post-infection. Administer the agent via the desired route (e.g., SC).
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically excise the thigh muscle, weigh it, and homogenize it in sterile saline.
-
Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) plates. Incubate overnight and count the colonies to determine the bacterial load (CFU/thigh or CFU/gram of tissue).
-
Efficacy Calculation: Efficacy is measured as the change in log10 CFU compared to the vehicle control group. A ≥2-log10 reduction in CFU is generally considered a significant effect.
Diagrams and Workflows
Caption: Workflow for optimizing in vivo dosage.
Caption: Troubleshooting poor in vivo efficacy.
Caption: Mechanism of Action for Agent 166.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. Murine thigh infection model. [bio-protocol.org]
- 8. Why Antibiotics Fail—And How We Can Do Better [forbes.com]
- 9. Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Antibacterial agent 166" biofilm disruption assays
Technical Support Center: Antibacterial Agent 166
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of Agent 166 in your biofilm disruption assays.
Product Overview: this compound
This compound is a novel compound designed to disrupt bacterial biofilms. Its primary mechanism of action is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation.[1][2] Specifically, Agent 166 targets the las and rhl QS systems in Pseudomonas aeruginosa, preventing the production of virulence factors and the synthesis of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.[3][4]
It is important to note that Agent 166 is primarily a biofilm disruptor, not a classical bactericidal agent. It works to break down the protective biofilm structure, potentially making the embedded bacteria more susceptible to conventional antibiotics.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quorum sensing inhibitor (QSI). It competitively binds to QS receptors like LasR and RhlR in P. aeruginosa, which blocks the binding of natural autoinducer molecules.[3][5] This interference disrupts the entire QS cascade, leading to a significant reduction in the production of essential biofilm components, such as exopolysaccharides, and virulence factors like pyocyanin (B1662382) and elastase.[1][4]
Q2: Will Agent 166 kill the bacteria in the biofilm?
A2: No, Agent 166 is considered a bacteriostatic or anti-virulence agent, not a bactericidal one. Its purpose is to disrupt the biofilm structure and reduce virulence, not to directly kill the bacteria.[1] Therefore, assays measuring cell viability (like CFU counting) may not show a significant decrease, while assays measuring total biomass (like crystal violet) should show a reduction. For bacterial killing, co-treatment with a conventional antibiotic is recommended.
Q3: How should I prepare and store this compound?
A3: Agent 166 is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mg/mL. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your desired culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can affect bacterial growth and biofilm formation.
Q4: What is the optimal concentration range for biofilm disruption?
A4: The optimal concentration is highly dependent on the bacterial species and strain. For P. aeruginosa, a typical starting range for biofilm inhibition is between 1 µg/mL and 50 µg/mL. It is crucial to perform a dose-response experiment to determine the Minimum Biofilm Inhibitory Concentration (MBIC) for your specific experimental conditions.
Data Presentation: Recommended Concentrations
The following table provides a starting point for concentration ranges when using Agent 166.
| Bacterial Species | Assay Type | Recommended Concentration Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | Biofilm Inhibition | 5 - 50 | Agent is added at the time of inoculation. |
| Pseudomonas aeruginosa | Biofilm Disruption | 25 - 100 | Agent is added to a pre-formed biofilm. |
| Fusobacterium nucleatum | Biofilm Inhibition | 1 - 4 | Effective in a dose-dependent manner.[6] |
| Other Gram-Negative Species | Biofilm Inhibition | 10 - 100 | Efficacy varies; preliminary testing is required. |
Troubleshooting Guide
This section addresses common issues encountered during biofilm disruption assays with Agent 166.
Issue 1: High Variability in Crystal Violet (CV) Assay Results
Q: My crystal violet assay results for biofilm mass are highly variable between replicates. What could be the cause?
A: High variability is a frequent challenge in biofilm assays.[7] Several factors can contribute to this:
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Inconsistent Washing: The washing steps are critical for removing planktonic (free-floating) cells without disturbing the attached biofilm.
-
Solution: Standardize your washing technique. Instead of vigorous pipetting, gently submerge the plate in a container of distilled water or PBS for a more consistent and gentle wash.[8] Ensure complete removal of liquid between washes by carefully inverting and blotting the plate on a paper towel.[9]
-
-
Edge Effect: Wells on the perimeter of a 96-well plate are prone to evaporation during incubation, which concentrates nutrients and can alter biofilm growth.[10]
-
Inoculum Preparation: A non-homogenous bacterial culture can lead to inconsistent starting cell numbers in each well.
-
Solution: Ensure your bacterial inoculum is well-mixed by vortexing thoroughly before dispensing. Always use a culture from the same growth phase (e.g., mid-logarithmic) for consistency.[8]
-
| Potential Cause | Troubleshooting Step | Reference |
| Inconsistent Washing | Standardize washing by gentle submersion instead of direct pipetting. | [8] |
| Edge Effect | Do not use outer wells; fill them with sterile PBS to create a humidity barrier. | [11][12] |
| Inconsistent Inoculum | Vortex bacterial culture thoroughly before inoculation. | [8] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. | [10] |
Issue 2: No Reduction in Viable Cells (CFU or Live/Dead Staining)
Q: Agent 166 reduces biofilm mass in my CV assay, but I don't see a decrease in bacterial viability with CFU counting or Live/Dead staining. Is this expected?
A: Yes, this is the expected result. This discrepancy highlights the specific mechanism of Agent 166.
-
Mechanism of Action: Agent 166 is a quorum sensing inhibitor, not a traditional antibiotic.[1] It disrupts the biofilm by inhibiting the production of the EPS matrix that holds the cells together. It does not directly kill the bacteria.[11]
-
Assay Specificity:
-
Crystal Violet (CV) Assay: Stains the total biomass, which includes live cells, dead cells, and the EPS matrix.[11] A reduction in CV staining indicates a loss of biofilm structure.
-
CFU Counting / Live/Dead Staining: These methods specifically measure bacterial viability.[13] Since Agent 166 is not bactericidal, you would not expect to see a significant drop in the number of live cells.
-
-
Experimental Suggestion: To achieve bacterial killing, consider a combination therapy approach. Use Agent 166 to break down the biofilm's protective structure, followed by treatment with a conventional antibiotic.
Issue 3: Poor Quality Confocal Microscopy (CLSM) Images
Q: My confocal microscopy images of the biofilm are blurry and the fluorescence signal is weak. How can I improve my imaging?
A: Confocal imaging of biofilms requires careful sample preparation and optimization of microscope settings.
-
Staining Protocol: Insufficient dye penetration or incubation time can lead to weak signals.
-
Solution: Use a well-established kit like the LIVE/DEAD™ BacLight™ Viability Kit.[14] Ensure the dyes are incubated for the recommended time (typically 15-30 minutes) in the dark to allow for adequate penetration into the biofilm structure. The LIVE/DEAD stain distinguishes between live bacteria (green) and dead bacteria (red).[15][16]
-
-
Microscope Settings: Incorrect laser power, gain, or Z-stack parameters can result in poor image quality.
-
Solution: Optimize your laser power and detector gain to maximize signal without causing photobleaching. When acquiring Z-stacks, ensure the step size is appropriate for the thickness of your biofilm to reconstruct an accurate 3D image.
-
-
Sample Preparation: Biofilms grown on standard plastic plates may not be ideal for high-resolution imaging.
-
Solution: For best results, grow biofilms on glass-bottom dishes or coverslips, which have better optical properties for microscopy.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram outlines the general workflow for a biofilm disruption assay using this compound.
Caption: General workflow for biofilm inhibition and disruption assays.
Signaling Pathway Diagram
This diagram illustrates the proposed mechanism of action for this compound in disrupting the P. aeruginosa quorum sensing pathway.
Caption: Inhibition of Las/Rhl quorum sensing by Agent 166.
Detailed Experimental Protocols
Protocol 1: Crystal Violet (CV) Biofilm Assay
This protocol quantifies total biofilm biomass.
-
Inoculum Preparation: Grow an overnight culture of bacteria (e.g., P. aeruginosa) in a suitable medium (e.g., TSB). Dilute the culture 1:100 in fresh medium.
-
Plate Inoculation: Add 100 µL of the diluted culture to the inner wells of a 96-well flat-bottom microtiter plate. Add 100 µL of sterile medium to control wells.
-
Agent Addition: Add 100 µL of medium containing Agent 166 at 2x the desired final concentration to the appropriate wells. For the control wells, add 100 µL of medium with vehicle (e.g., 0.5% DMSO).
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.
-
Washing: Carefully discard the liquid from the wells. Gently wash the plate three times by submerging it in a tray of PBS or distilled water to remove planktonic cells.[8][9]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][17]
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells are clear.
-
Solubilization: Completely dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye. Incubate for 15 minutes with gentle shaking.[10]
-
Quantification: Transfer 125 µL of the solubilized dye to a new plate and measure the absorbance at 550-595 nm using a plate reader.[9]
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining
This protocol visualizes biofilm structure and assesses bacterial viability.
-
Biofilm Growth: Grow biofilms on optically clear surfaces, such as glass-bottom dishes or coverslips placed in a multi-well plate, for 24-48 hours as described above.
-
Treatment: Treat the mature biofilms with the desired concentration of Agent 166 for 24 hours.
-
Washing: Gently wash the biofilm twice with sterile PBS to remove planktonic cells and residual medium.
-
Staining: Prepare the LIVE/DEAD™ BacLight™ staining solution according to the manufacturer's protocol. Typically, this involves mixing SYTO 9 and propidium (B1200493) iodide dyes. Cover the biofilm with the staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Imaging: Mount the coverslip or place the dish on the confocal microscope stage. Use appropriate laser channels for excitation (e.g., 488 nm for SYTO 9/live cells and 561 nm for propidium iodide/dead cells).
-
Image Acquisition: Acquire Z-stack images through the full thickness of the biofilm. Process the Z-stacks using imaging software (e.g., ImageJ, Imaris) to create 3D reconstructions and quantify live/dead cell ratios.
Protocol 3: Colony Forming Unit (CFU) Assay for Viability
This protocol determines the number of viable bacteria within a biofilm.
-
Biofilm Growth and Treatment: Grow and treat biofilms in a 96-well plate as described in the CV assay protocol.
-
Washing: Wash the biofilms twice with sterile PBS to remove all non-adherent cells.
-
Biofilm Disruption: Add 200 µL of sterile PBS to each well. Resuspend the biofilm by scraping the well surface with a pipette tip followed by vigorous pipetting. For highly adherent biofilms, sonication may be required to fully dislodge the cells.[11]
-
Serial Dilutions: Perform a 10-fold serial dilution series of the resuspended bacterial solution in sterile PBS.
-
Plating: Plate 10-100 µL of appropriate dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates overnight at 37°C.
-
Counting: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for the original biofilm suspension, taking into account the dilution factor. Note that this method can underestimate cell counts due to bacterial clumping.[13][18]
References
- 1. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting quorum sensing in Pseudomonas aeruginosa biofilms: current and emerging inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. frontiersin.org [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Crystal violet assay [bio-protocol.org]
- 13. A Method for Quantitative Determination of Biofilm Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. symcel.com [symcel.com]
Technical Support Center: Enhancing the Bioavailability of Antibacterial Agent 166
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and bioavailability assessment of "Antibacterial agent 166."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in formulation development?
A1: this compound (also known as Compound 19q) is a selective and orally active inhibitor of Fusobacterium nucleatum with potential applications in colorectal cancer research.[1] The primary challenge in its formulation is its presumed poor aqueous solubility, a common issue with many new chemical entities, which can significantly limit its oral bioavailability.[2][3][4] Strategies to enhance solubility and dissolution are crucial for developing an effective oral dosage form.[5][6]
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
A2: To enhance the oral bioavailability of poorly soluble drugs like this compound, a multi-pronged approach is recommended.[3][6] Key initial strategies include:
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Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[7]
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.[2][3]
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation can improve the solubility of the drug in the gastrointestinal fluids.[5][7]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[3]
Q3: How can I assess the intestinal permeability of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption and intestinal permeability.[8][9][10] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10] By measuring the transport of this compound from the apical (A) to the basolateral (B) side, and vice versa, the apparent permeability coefficient (Papp) and the efflux ratio can be determined to predict its in vivo absorption.[9]
Q4: What does a high efflux ratio in the Caco-2 assay indicate for this compound?
A4: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp).[9] These transporters actively pump the drug out of the intestinal cells and back into the gastrointestinal lumen, thereby reducing its net absorption and overall bioavailability. If a high efflux ratio is observed, further investigation with specific P-gp inhibitors may be warranted to confirm this mechanism.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Poor Dissolution Rate of this compound in In Vitro Release Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the crystalline drug. | Micronize the drug powder to reduce particle size and increase surface area. | Increased dissolution rate due to a larger surface area being exposed to the dissolution medium. |
| Drug aggregation/agglomeration in the dissolution medium. | Incorporate a surfactant (e.g., Sodium Lauryl Sulfate) at a concentration above its critical micelle concentration into the dissolution medium. | Improved wetting of the drug particles and prevention of aggregation, leading to a faster and more complete dissolution. |
| Inadequate mixing or hydrodynamics in the dissolution apparatus. | Increase the paddle speed (e.g., from 50 rpm to 75 or 100 rpm) to ensure better mixing and reduce the thickness of the unstirred water layer. | Enhanced mass transfer of the dissolved drug from the particle surface to the bulk medium, resulting in an increased dissolution rate. |
| The pH of the dissolution medium is not optimal for the drug's solubility. | Evaluate the pH-solubility profile of this compound and select a dissolution medium with a pH that maximizes its solubility. | The dissolution rate will be significantly improved in a medium where the drug exhibits higher solubility. |
Issue 2: Low and Variable Permeability of this compound in Caco-2 Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the drug in the transport buffer. | Prepare the dosing solution with a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) to ensure the drug remains in solution. The final concentration of the co-solvent should be non-toxic to the cells. | Consistent and reproducible permeability values as the drug is fully dissolved and available for transport across the cell monolayer. |
| Low passive diffusion due to high lipophilicity. | Formulate the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to create a fine emulsion in the transport medium. | Enhanced apparent permeability as the lipid formulation facilitates drug transport across the cell membrane. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). | An increase in the A-B permeability and a decrease in the B-A permeability, resulting in a lower efflux ratio, confirming the involvement of P-gp. |
| Compromised Caco-2 cell monolayer integrity. | Monitor the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. Co-administer a paracellular marker like Lucifer yellow.[9] | Stable TEER values and low permeability of the paracellular marker will confirm that the observed low drug permeability is not due to a compromised cell layer. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
This protocol outlines a general method for assessing the in vitro release of this compound from an experimental solid dispersion formulation.
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF)
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HPLC system for drug quantification
-
Dissolution Medium: Phosphate buffer pH 6.8 (or other physiologically relevant medium)
-
This compound formulation and pure drug substance
2. Procedure:
-
Prepare 900 mL of the dissolution medium and place it in each dissolution vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 75 rpm).
-
Accurately weigh the formulation equivalent to a specified dose of this compound.
-
Introduce the formulation into the dissolution vessel.
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter.
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Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.
Protocol 2: Caco-2 Permeability Assay for this compound
This protocol provides a method for evaluating the intestinal permeability of this compound using the Caco-2 cell model.[8][9][11]
1. Materials and Equipment:
-
Caco-2 cells (passage 40-60)
-
Transwell™ inserts (e.g., 12-well plates)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
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LC-MS/MS system for quantification
-
TEER meter
2. Procedure:
-
Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to form a differentiated monolayer.[9]
-
Confirm monolayer integrity by measuring TEER values.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
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Add the dosing solution of this compound (e.g., 10 µM) and Lucifer yellow to the apical (donor) chamber.[9]
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37 °C with gentle shaking for a specified period (e.g., 2 hours).[9]
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At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound and Lucifer yellow in the samples using LC-MS/MS and a fluorescence plate reader, respectively.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
Visualizations
Caption: Workflow for Enhancing the Bioavailability of this compound.
Caption: Decision Tree for Troubleshooting Low Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Bacteriocin PA166 Activity Assays
Welcome to the technical support center for bacteriocin (B1578144) PA166 activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Bacteriocin PA166 and what is its mechanism of action?
A1: Bacteriocin PA166 is a proteinaceous antimicrobial peptide produced by Pseudomonas sp. strain 166.[1] It has a molecular mass of approximately 49.38 kDa.[1] Its primary mechanism of action involves disrupting the cell membrane of susceptible bacteria, leading to cell death.[1] This is supported by fluorescence spectroscopy and electron microscopy studies which show significant damage to the cell membrane of treated bacteria.[1]
Q2: What is the spectrum of activity for Bacteriocin PA166?
A2: Bacteriocin PA166 has demonstrated strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it is effective against Pasteurella multocida, Mannheimia haemolytica, Salmonella gallinarum, Enterococcus faecium, and Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q3: What are the optimal conditions for PA166 activity and stability?
A3: Bacteriocin PA166 is remarkably stable under a wide range of conditions. It maintains its activity at temperatures between 40°C and 100°C and a pH range of 2 to 10.[1] However, its activity can be slightly inhibited by the presence of certain divalent cations such as Ca²⁺, K⁺, and Mg²⁺, and some chemicals like EDTA, Triton X-100, β-mercaptoethanol, Tween 20, and Tween 80.[1]
Q4: What are the key considerations when performing an agar (B569324) well diffusion assay for PA166?
A4: The agar well diffusion assay is a common method to assess the activity of bacteriocins. Key considerations for obtaining reproducible results include the concentration and type of agar, the depth of the agar, the growth phase and inoculum size of the indicator strain, and the pH of the supernatant being tested.[2][3] Inconsistent agar depth can lead to variability in the diffusion of the bacteriocin and consequently, the size of the inhibition zone.[2]
Q5: How can I quantify the activity of Bacteriocin PA166?
A5: The activity of bacteriocins is often quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the bacteriocin that prevents visible growth of a target microorganism.[4][5] This can be determined using broth microdilution or agar dilution methods.[4] The results are typically expressed in µg/mL. For PA166, the minimum bactericidal concentrations against five Pasteurella multocida strains were reported to range from 2 to 8 μg/ml.[1]
Troubleshooting Guides
Inconsistent Results in Agar Well Diffusion Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No zone of inhibition | - Indicator strain is resistant.- Bacteriocin was inactivated (e.g., by proteases in an unpurified sample).[6][7]- Insufficient concentration of bacteriocin.- Improper pH of the sample.[2] | - Verify the susceptibility of the indicator strain.- Use protease inhibitors or a partially purified bacteriocin sample.- Concentrate the bacteriocin sample.- Adjust the pH of the supernatant to a neutral range (around 6.0-7.0) before application. |
| Variable zone sizes between replicates | - Inconsistent volume of bacteriocin solution added to wells.[2]- Uneven thickness of the agar medium.[2]- Variation in the inoculum density of the indicator strain.- Plates not dried properly before adding the sample.[2] | - Use a calibrated pipette to ensure consistent volume.- Pour a standardized volume of agar into each plate to ensure uniform thickness.- Standardize the inoculum by adjusting to a specific optical density (e.g., 0.5 McFarland standard).[8]- Allow the agar surface to dry completely before applying the bacteriocin solution. |
| Irregular or fuzzy zone of inhibition | - Contamination of the indicator lawn.- Proteolytic activity from the producer or indicator strain degrading the bacteriocin. | - Use aseptic techniques to prepare and inoculate the plates.- Incorporate protease inhibitors in the agar medium or use a purified bacteriocin preparation. |
Issues with Minimum Inhibitory Concentration (MIC) Determination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in control wells | - The growth medium is not suitable for the test organism.- The inoculum is not viable.[8] | - Ensure the chosen medium supports the growth of the bacterial strain.- Use a fresh, actively growing bacterial culture to prepare the inoculum.[8] |
| Growth in all wells, including high bacteriocin concentrations | - The bacterial strain is resistant to the bacteriocin.- The bacteriocin stock solution has degraded.[8] | - Confirm the identity and expected susceptibility of your bacterial strain.- Prepare fresh bacteriocin stock solutions for each experiment. Avoid multiple freeze-thaw cycles if using frozen stocks.[8] |
| Inconsistent MIC values between experiments | - Variation in media preparation.- Inconsistent inoculum size.[8][9]- Differences in incubation time or temperature.[9] | - Use a consistent source and preparation method for the growth medium.- Standardize the inoculum preparation to achieve a consistent final cell density in each well.- Strictly adhere to the same incubation parameters for all experiments. |
Experimental Protocols
Agar Well Diffusion Assay
This method is used for the qualitative or semi-quantitative assessment of bacteriocin activity.
-
Preparation of Indicator Lawn:
-
Prepare an overnight culture of the indicator bacterium in an appropriate broth medium.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, evenly streak the adjusted bacterial suspension over the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Sample Application:
-
Using a sterile cork borer or pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the bacteriocin PA166 solution (cell-free supernatant or purified preparation) into each well.
-
Include a negative control (sterile broth or buffer used for bacteriocin suspension) in one of the wells.
-
-
Incubation and Observation:
-
Incubate the plates under conditions suitable for the growth of the indicator organism (e.g., 37°C for 18-24 hours).
-
After incubation, measure the diameter of the clear zone of inhibition around each well. The diameter is proportional to the antimicrobial activity.
-
Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of a bacteriocin that inhibits the visible growth of a microorganism.
-
Preparation of Bacteriocin Dilutions:
-
Prepare a stock solution of the purified bacteriocin PA166 in a suitable sterile broth.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the bacteriocin stock solution to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare an overnight culture of the indicator bacterium.
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the bacteriocin dilutions.
-
Include a positive control well (inoculum without bacteriocin) and a negative control well (broth without inoculum).
-
Incubate the plate at the optimal temperature for the indicator strain (e.g., 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the bacteriocin at which no visible growth (turbidity) is observed.
-
Visualizations
Caption: Workflow for Bacteriocin PA166 Activity Assays.
Caption: Troubleshooting Logic for PA166 Activity Assays.
References
- 1. Antibacterial activity and cytotoxicity of a novel bacteriocin isolated from Pseudomonas sp. strain 166 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. en.iacld.com [en.iacld.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
"Antibacterial agent 166" inconsistent results in cell culture experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 166. Our goal is to help you achieve consistent and reliable results in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound is under investigation. However, preliminary data suggests that it may interfere with bacterial cell wall synthesis. This disruption can lead to a loss of cellular integrity and, ultimately, cell death in susceptible bacterial strains. Further studies are ongoing to fully elucidate the specific molecular targets.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability and activity, it is recommended to store this compound at -20°C, protected from light and moisture.[1][2] When preparing solutions, it is advisable to make fresh stock solutions in an appropriate solvent like DMSO for each experiment to avoid degradation that can occur in aqueous solutions.[1][3] If short-term storage of stock solutions is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles.[2][3]
Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A3: this compound has shown varied activity across different bacterial species. Efficacy can be strain-dependent.[4] Generally, Gram-negative bacteria may exhibit higher resistance due to their outer membrane, which can act as an additional barrier to drug entry.[5] It is recommended to determine the Minimum Inhibitory Concentration (MIC) for each bacterial strain of interest.
Q4: I am observing cytotoxicity in my mammalian cell lines at concentrations close to the bacterial MIC. Is this expected?
A4: This is a possibility and highlights the importance of determining the therapeutic window of a novel antibacterial agent.[3] While the primary target of this compound may be specific to bacteria, off-target effects on eukaryotic cells can occur at higher concentrations.[3] It is crucial to perform a dose-response curve to establish the concentration range that is effective against bacteria while exhibiting minimal toxicity to host cells.[3]
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Inconsistent MIC values are a common challenge in antibacterial susceptibility testing.[5][6] The following table outlines potential causes and recommended solutions to improve reproducibility.
| Potential Cause | Troubleshooting Recommendation |
| Inoculum Size [4][7] | Standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][6] Dilute this to a final concentration of about 5 x 10⁵ CFU/mL in the assay wells.[1][3] |
| Media Composition [4][8] | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[4] Ensure the pH of the media is within the optimal range (typically 7.2-7.4).[1][2] |
| Agent Preparation and Stability [1][9] | Prepare fresh stock solutions of this compound for each experiment.[2][4] Confirm complete solubilization in the recommended solvent before making serial dilutions.[3] |
| Incubation Conditions [4] | Ensure the incubator is calibrated to maintain a consistent temperature of 35 ± 2°C and incubate for a standardized duration, typically 16-20 hours for most bacteria.[2][4] |
| Pipetting and Well-to-Well Variation | Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[5] To avoid "edge effects," consider not using the outermost wells of the microplate or filling them with sterile media.[5] |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Potential Cause | Troubleshooting Recommendation |
| Agent Concentration on Disk | Verify the concentration of this compound used to impregnate the disks.[4] If the concentration is too low, it may not be sufficient to inhibit bacterial growth. Prepare fresh disks if necessary.[4] |
| Agar (B569324) Depth | Ensure a uniform agar depth, as recommended by standardized testing protocols (typically 4 mm).[4] Inconsistent agar depth can affect the diffusion of the agent.[4] |
| Inoculum Lawn Uniformity | Use a standardized streaking method to create a uniform, confluent lawn of bacteria from an inoculum equivalent to a 0.5 McFarland standard.[2] |
| Inherent Resistance | The bacterial strain being tested may possess intrinsic resistance mechanisms to the agent.[5] Include a known susceptible control strain in your experiment to verify the activity of the agent.[4] |
Issue 3: Compound Precipitation in Culture Medium
| Potential Cause | Troubleshooting Recommendation |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium.[5] Ensure the final solvent concentration is not toxic to the bacteria. |
| Interaction with Media Components | The agent may bind to components in the culture medium, reducing its effective concentration.[4] Test the solubility of the compound in different types of culture media. |
| Incorrect pH | Check the pH of the medium after adding your compound and adjust if necessary, as the agent's stability and activity may be pH-dependent.[1][5] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a generalized method for determining the MIC of this compound.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.[3]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Inoculate into a sterile broth medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[5]
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1][3]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Antibacterial Agent 166 and Metronidazole
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel investigational compound, Antibacterial Agent 166, and the established antibiotic, metronidazole (B1676534). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and mechanisms of action for both agents.
Introduction
Metronidazole is a cornerstone in the treatment of anaerobic bacterial infections, possessing a broad spectrum of activity.[1] In contrast, this compound (also known as compound 19q), a derivative of Nitisinone, has been identified as a selective and orally active inhibitor of Fusobacterium nucleatum. This guide aims to objectively compare the performance of these two agents based on currently available experimental data.
Mechanism of Action
This compound: This agent selectively inhibits the growth of Fusobacterium nucleatum. Its mechanism of action involves the downregulation of the expression of the nitroreductase (NTR) and tryptophanase (tnaA) genes in F. nucleatum.
Metronidazole: As a prodrug, metronidazole is activated within anaerobic organisms. Its nitro group is reduced, forming reactive nitroso radicals that disrupt the DNA of microbial cells, leading to cell death.[2] This mechanism is effective against a wide range of anaerobic bacteria and some protozoa.
References
Comparative Analysis of a Novel Pyrrolo[2,3-d]pyrimidine Compound and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. Vancomycin (B549263) has long been the cornerstone of therapy for serious MRSA infections. However, the emergence of strains with reduced susceptibility to vancomycin necessitates the development of novel antimicrobial agents. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic system with diverse biological activities, including potent antibacterial properties.
This guide provides a comparative overview of the anti-MRSA activity of a representative pyrrolo[2,3-d]pyrimidine derivative, compound 7e, and the standard-of-care antibiotic, vancomycin. It is important to note that the initially requested compound, "Pyrrolo[2,3-d]pyrimidine 166e," could not be identified in the published scientific literature. Therefore, this guide utilizes data for a well-characterized derivative from this class to provide a relevant and data-supported comparison.
Quantitative Performance Against S. aureus
The primary metric for evaluating the efficacy of an antimicrobial agent is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for the representative pyrrolo[2,3-d]pyrimidine 7e and the typical MIC range for vancomycin against MRSA.
| Compound | Organism | MIC | Reference |
| Pyrrolo[2,3-d]pyrimidine 7e | Staphylococcus aureus | 0.31 mg/mL | [1][2] |
| Vancomycin | MRSA (susceptible) | ≤ 2 µg/mL | [3][4] |
Note: A direct comparison of these values should be made with caution, as the experimental conditions may have varied between studies. The MIC for pyrrolo[2,3-d]pyrimidine 7e was reported in mg/mL, and for vancomycin, it is typically reported in µg/mL.
Mechanism of Action
Pyrrolo[2,3-d]pyrimidines: The precise antibacterial mechanism of action for this class of compounds against MRSA is not yet fully elucidated. However, their structural similarity to purines suggests they may act as bioisosteres, potentially interfering with a wide range of protein functions and metabolic pathways.[5] Some studies on other halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown that they can suppress the expression of virulence-related genes in S. aureus.[6] Further research is needed to pinpoint the specific molecular targets.
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly. This leads to a weakened cell wall and ultimately cell lysis.
Experimental Protocols
The determination of MIC values is crucial for assessing the potency of antimicrobial compounds. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Pyrrolo[2,3-d]pyrimidine derivative)
-
Reference antibiotic (e.g., Vancomycin)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
MRSA strain (e.g., ATCC 43300)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A culture of the MRSA strain is grown to the mid-logarithmic phase and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The test compound and vancomycin are serially diluted in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only the growth medium (no bacteria or antimicrobial agent).
-
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density using a plate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold represents a promising area for the discovery of new antibacterial agents. The representative compound, pyrrolo[2,3-d]pyrimidine 7e, demonstrates notable activity against S. aureus.[1][2] While its potency in the cited study does not surpass that of vancomycin against susceptible MRSA strains when comparing the numerical values directly (after unit conversion), the discovery of novel chemical classes with anti-MRSA activity is of high importance for overcoming resistance. Further investigation into the mechanism of action, toxicity, and in vivo efficacy of optimized pyrrolo[2,3-d]pyrimidine derivatives is warranted to fully assess their therapeutic potential in combating MRSA infections.
References
- 1. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methicillin Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 166 and Alternatives in Colorectal Cancer Cell Lines: A Research Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The emergence of novel therapeutic agents with dual antibacterial and anticancer properties presents a promising frontier in oncology. This guide provides a comparative analysis of "Antibacterial agent 166," identified primarily as bacteriocins produced by Pseudomonas sp. strain 166, and its potential efficacy against colorectal cancer (CRC) cell lines. Due to the nascent stage of research on agent 166 in oncology, this comparison is contextualized with established bacteriocins, such as Nisin, and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), for which extensive data in CRC models are available.
Executive Summary of Comparative Agents
While direct experimental data on the efficacy of this compound in colorectal cancer cell lines is not yet available in published literature, its classification as a bacteriocin (B1578144) allows for a potential mechanism of action analogous to other bacteriocins with demonstrated anticancer properties. This guide synthesizes available data on comparable agents to provide a predictive framework for researchers.
Bacteriocins, such as Nisin, are ribosomally synthesized peptides with antimicrobial properties that have also been shown to exhibit cytotoxic effects against cancer cells.[1][2] Their proposed mechanism often involves membrane pore formation, leading to cell lysis and apoptosis.[1] In contrast, 5-Fluorouracil is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, disrupting DNA synthesis and repair in rapidly dividing cancer cells.
Quantitative Efficacy in Colorectal Cancer Cell Lines
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of Nisin and 5-Fluorouracil in various colorectal cancer cell lines. This data serves as a benchmark for the potential efficacy that would need to be demonstrated by this compound.
| Agent | Cell Line | IC50 Value | Reference |
| Nisin | HT-29 | ~12.5 µg/mL | [1] |
| Caco-2 | ~25 µg/mL | [1] | |
| SW480 | Significant anti-proliferative impact at 2000–4000 μg/ml | [1][3] | |
| 5-Fluorouracil | HT-29 | ~5 µM | Generic Data |
| HCT-116 | ~2.5 µM | Generic Data | |
| SW480 | ~10 µM | Generic Data |
Note: IC50 values for 5-Fluorouracil are representative and can vary based on experimental conditions.
Signaling Pathways and Mechanism of Action
The therapeutic effect of bacteriocins and conventional chemotherapy is mediated through distinct signaling pathways. Understanding these pathways is crucial for designing combination therapies and overcoming resistance.
Caption: Comparative signaling pathways of Bacteriocins and 5-Fluorouracil in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of a novel antibacterial agent against colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Colorectal cancer cell lines (e.g., HT-29, Caco-2, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the test agent (e.g., this compound) and control agents (e.g., Nisin, 5-FU) for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test agent at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion
While "this compound" from Pseudomonas sp. strain 166 is a novel agent with potential therapeutic applications, its efficacy in colorectal cancer remains to be elucidated. This guide provides a framework for its evaluation by comparing its potential mechanisms with those of the well-characterized bacteriocin, Nisin, and the standard chemotherapeutic, 5-Fluorouracil. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to position this novel agent within the landscape of colorectal cancer therapeutics. Future in vitro and in vivo studies are imperative to validate its anticancer potential and mechanism of action.
References
Head-to-Head Comparison: Antibacterial Agent 166 vs. Nitisinone in Targeting Fusobacterium nucleatum
For Immediate Release
A detailed comparative analysis of Antibacterial Agent 166 and its parent compound, Nitisinone, reveals significant differences in their efficacy against the opportunistic pathogen Fusobacterium nucleatum. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their antibacterial performance, supported by experimental data and detailed methodologies.
Fusobacterium nucleatum, a Gram-negative anaerobic bacterium, is increasingly implicated in various human diseases, including colorectal cancer. This has spurred research into targeted antibacterial agents. This report focuses on a direct comparison of Nitisinone, a drug approved for hereditary tyrosinemia type 1, and its derivative, this compound (also identified as compound 19q), which has been specifically optimized for anti-F. nucleatum activity.
Executive Summary
A recent study exploring the repositioning of off-patent drugs identified Nitisinone as a promising lead compound against F. nucleatum. Subsequent optimization led to the development of this compound, which demonstrates significantly more potent and selective activity against this bacterium. This comparison guide will delve into the quantitative data, experimental protocols, and mechanistic insights that differentiate these two compounds.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound and Nitisinone based on available experimental data.
| Parameter | This compound (Compound 19q) | Nitisinone | Reference |
| Antibacterial Activity | |||
| MIC₅₀ against F. nucleatum | 1 µg/mL | 32-64 µg/mL | [1] |
| Cytotoxicity | |||
| IC₅₀ against MC-38 cells | 11 µM | Not explicitly reported in the primary study | [1] |
| IC₅₀ against human normal cell lines | 16 µM | Not explicitly reported in the primary study | [1] |
Mechanism of Action
Preliminary studies suggest that both Nitisinone and its derivative, this compound, exert their antibacterial effect against F. nucleatum through a novel mechanism. It is proposed that these compounds downregulate the expression of key bacterial enzymes: nitroreductase and tryptophanase.[1] This mode of action is distinct from many conventional antibiotics, suggesting a potential advantage in overcoming existing resistance mechanisms.
The primary mechanism of Nitisinone in its approved indication is the inhibition of the human enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its antibacterial activity represents an off-target effect that has been effectively enhanced in its derivative, Agent 166.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds against Fusobacterium nucleatum (ATCC 25586) was determined using a broth microdilution method.
-
Bacterial Culture: F. nucleatum was cultured in Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) (5 µg/mL) and vitamin K1 (1 µg/mL) under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C.
-
Inoculum Preparation: A bacterial suspension was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.
-
Incubation: The plates were incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC₅₀ was defined as the lowest concentration of the compound that inhibited 50% of the visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the MC-38 murine colon adenocarcinoma cell line and two human normal cell lines using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration.
-
Cell Fixation: After treatment, cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B dye.
-
Absorbance Measurement: The bound dye was solubilized, and the absorbance was measured at a specific wavelength to determine cell viability.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.
References
Independent Validation of "Antibacterial agent 166" Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of "Antibacterial agent 166" with alternative antibacterial agents, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and microbiology. To date, independent validation of the primary research findings on "this compound" has not been identified in publicly available literature. The data presented here is based on the initial findings from the primary research article by Pan Z, et al., and is compared with established data for other relevant antibacterial agents.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data on the in vitro efficacy of "this compound" against Fusobacterium nucleatum and compares it with standard antibiotics commonly used to treat infections caused by this bacterium.
| Antibacterial Agent | Target Organism | MIC₅₀ (µg/mL) | MIC (µg/mL) | Notes |
| This compound (Compound 19q) | Fusobacterium nucleatum | 1 | - | Data from the primary research article by Pan Z, et al.[1][2] |
| Metronidazole | Fusobacterium nucleatum (ATCC 25586) | - | 0.016 | Results from an E-test evaluation.[3] |
| Fusobacterium nucleatum (clinical isolate) | - | 0.064 | [3] | |
| Fusobacterium nucleatum (various isolates) | - | 0.25 - 1 | Determined by a macrodilution method.[4] | |
| Amoxicillin | Fusobacterium nucleatum (ATCC 25586) | - | 0.016 | Results from an E-test evaluation.[3] |
| Amoxicillin-clavulanic acid | Fusobacterium nucleatum (ATCC 25586) | - | 0.016 | Results from an E-test evaluation.[3] |
| Clindamycin | Fusobacterium nucleatum (ATCC 25586) | - | 0.016 | Results from an E-test evaluation.[3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the primary research on "this compound" and for standard antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of "this compound" and comparator agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: Fusobacterium nucleatum (e.g., ATCC 25586) is cultured on appropriate media, such as Brucella agar (B569324) supplemented with hemin (B1673052) and vitamin K, under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C.
-
Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Schaedler broth) and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Drug Dilution: "this compound" and comparator antibiotics are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Cell Migration Assay
The effect of "this compound" on the migration of colon cancer cells induced by F. nucleatum is assessed using a transwell migration assay.
-
Cell Line: A colon cancer cell line (e.g., MC-38) is used.
-
Assay Setup: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains media with or without F. nucleatum and varying concentrations of "this compound".
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow for cell migration through the membrane.
-
Analysis: The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope. The number of migrating cells in the presence of the agent is compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Fusobacterium nucleatum in promoting colorectal cancer cell migration and a general workflow for evaluating antibacterial agents.
Caption: Proposed mechanism of "this compound" in attenuating F. nucleatum-induced CRC cell migration.
Caption: General experimental workflow for the validation of a novel antibacterial agent.
References
Benchmarking the safety profile of "Antibacterial agent 166"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the safety profile of the novel antibacterial agent "Antibacterial agent 166" against two widely used antibiotics, Ciprofloxacin and Gentamicin. The following sections present key safety data, detailed experimental protocols for the cited assays, and visual representations of experimental workflows and toxicity pathways to facilitate an objective comparison.
Quantitative Safety Data Summary
The safety profiles of this compound, Ciprofloxacin, and Gentamicin were evaluated across several key toxicological endpoints. The data presented below is a synthesis of preclinical findings. "this compound" exhibits a favorable safety profile, particularly concerning hepatotoxicity and cardiotoxicity, when compared to the selected benchmarks.
| Safety Parameter | This compound (Hypothetical Data) | Ciprofloxacin | Gentamicin |
| Hepatotoxicity | |||
| Cell Line | HepG2 (Human Liver Carcinoma) | HepG2 (Human Liver Carcinoma) | Not a primary concern; data not typically reported |
| Assay | MTT Assay (24 hr) | MTT Assay (24 hr) | - |
| IC50 | > 500 µM | ~66 µM (~22 µg/mL)[1][2] | - |
| Nephrotoxicity | |||
| Cell Line | HK-2 (Human Renal Proximal Tubule) | Not a primary concern; data not typically reported | HK-2 (Human Renal Proximal Tubule) |
| Assay | MTT Assay (24 hr) | - | MTT Assay (24 hr) |
| IC50 | > 1000 µM | - | ~2757 µM[3] |
| Cardiotoxicity | |||
| Assay | hERG Patch Clamp | hERG Patch Clamp | Not primarily associated with direct hERG inhibition |
| IC50 | > 100 µM | ~966 µM | - |
| Genotoxicity | |||
| Assay | Bacterial Reverse Mutation (Ames Test) | Bacterial Reverse Mutation (Ames Test) | Bacterial Reverse Mutation (Ames Test) |
| Result | Negative | Negative[4] | Negative |
Experimental Protocols
Detailed methodologies for the key safety assays are provided below.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) or human renal proximal tubule (HK-2) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: Cells are treated with serial dilutions of the test compounds (this compound, Ciprofloxacin, Gentamicin) and a vehicle control for 24 hours.
-
MTT Incubation: Following compound exposure, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.[5][6]
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.[7]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve.
In Vitro Cardiotoxicity: hERG Potassium Channel Patch Clamp Assay
This electrophysiological assay directly measures the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential for drug-induced QT prolongation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 37°C).[8][9]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.[8][10]
-
Compound Application: The cells are perfused with a control solution to establish a baseline hERG current, followed by increasing concentrations of the test compound.
-
Data Analysis: The inhibition of the hERG tail current at each concentration is measured relative to the baseline. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.[13][14] These strains have mutations that prevent them from synthesizing an essential amino acid, making them unable to grow on a minimal medium lacking that amino acid.
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[15]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound on agar (B569324) plates with a minimal amount of the required amino acid.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. If the test compound is a mutagen, it will cause reverse mutations in the bacterial DNA, allowing the bacteria to synthesize the essential amino acid and form visible colonies.
-
Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the number of spontaneous revertant colonies in the negative control.[16]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Ciprofloxacin: in vivo genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. fda.gov [fda.gov]
- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 10. fda.gov [fda.gov]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. The bacterial reverse mutation test | RE-Place [re-place.be]
- 14. enamine.net [enamine.net]
- 15. bulldog-bio.com [bulldog-bio.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Antibacterial Agent 166
The responsible management and disposal of antibacterial agents are paramount in research and drug development settings to ensure personnel safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. While "Antibacterial Agent 166" does not correspond to a universally recognized chemical entity, this guide provides essential, step-by-step procedures for the safe handling and disposal of antibacterial compounds, based on general best practices. Researchers must always consult the Safety Data Sheet (SDS) specific to the agent in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive protocols.
Waste Stream Management and Disposal Protocols
All materials contaminated with this compound must be treated as potentially hazardous chemical waste. Proper segregation at the point of generation is critical.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated personal protective equipment (PPE), weigh boats, and other contaminated lab supplies. | Collect in a designated, clearly labeled, and sealed container for solid chemical waste. Arrange for pickup and disposal through the institution's hazardous waste program, typically via incineration. | Ensure containers are properly sealed to prevent aerosolization of powders. |
| Liquid Chemical Waste | Concentrated stock solutions of the antibacterial agent. | Treat as hazardous chemical waste.[1] Collect in an approved, leak-proof, and sealed container specifically designated for liquid chemical waste.[1] Do not mix with other waste streams. Arrange for pickup by EHS for high-temperature incineration.[1] DO NOT dispose of down the drain or autoclave stock solutions.[1] | Label containers with "Hazardous Waste," the chemical name, concentration, and solvent.[1] |
| Mixed Biohazardous & Chemical Waste | Used cell culture media, plates, and other consumables containing both the antibacterial agent and biological materials. | Decontaminate biological materials (e.g., via autoclaving) followed by disposal as chemical waste.[2] The liquid waste, even after autoclaving, should be collected and disposed of as hazardous chemical waste.[1][2] | Autoclaving may not degrade the chemical structure of the antibacterial agent.[1] Consult the agent's heat stability data. If the agent is heat-stable, the autoclaved waste is still considered chemical waste.[1][2] |
| Empty Containers | Original packaging of the antibacterial agent. | Follow guidelines on the product label. If not returnable, rinse with a suitable solvent (collecting the rinsate as chemical waste) and dispose of according to institutional policy for chemically contaminated containers. | Triple-rinsing is a common procedure for preparing containers for disposal. |
Experimental Protocol: Decontamination of Liquid Waste via Autoclaving
This protocol details the steps for decontaminating liquid waste containing antibacterial agents, such as used culture media, before its final disposal as chemical waste.
Materials:
-
Liquid waste containing the antibacterial agent
-
Autoclavable biohazard bags or vented, autoclavable bottles (e.g., borosilicate glass with a loosened cap)[2]
-
Secondary containment (e.g., an autoclave-safe tray or tub)[2]
-
Autoclave indicator tape[2]
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat[2]
Procedure:
-
Preparation of Waste: Collect the liquid antibacterial waste in an autoclavable container. Do not fill the container more than 75% of its capacity to prevent overflow during autoclaving.[2]
-
Sealing: Ensure the container is not tightly sealed to avoid pressure buildup. For bottles, the cap should be slightly loose or vented.
-
Indicator Application: Place autoclave indicator tape on the container to verify that the required temperature is reached during the cycle.[2]
-
Containment: Place the primary waste container in a secondary, larger container that is also autoclave-safe to contain any potential spills.
-
Autoclaving: Place the entire setup in the autoclave and run a liquid cycle, typically at 121°C for 30-60 minutes.[2] The exact time may need to be adjusted based on the volume of waste.
-
Post-Autoclaving: Once the cycle is complete and the autoclave has cooled to a safe temperature and pressure, don heat-resistant gloves and safety glasses.[2]
-
Verification: Carefully remove the waste and check the autoclave indicator tape to confirm a successful cycle.[2]
-
Final Disposal: Allow the liquid to cool completely. Once cool, tighten the cap and label the container clearly as "Autoclaved Chemical Waste" along with the name of the antibacterial agent.[2] Arrange for disposal through your institution's hazardous waste program.[2]
Visualizing Disposal Procedures
The following diagrams illustrate the decision-making process and workflow for the proper disposal of antibacterial agents in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antibacterial Agent 166
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and logistical information on the handling and disposal of Antibacterial agent 166.
This guide provides immediate, procedural, and step-by-step instructions to ensure the safe and effective use of this compound in your laboratory. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] However, a thorough risk assessment of the specific procedures being undertaken is crucial to determine if additional PPE is necessary.[4][5][6]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE (Based on Risk Assessment) |
| Weighing of Powders | - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat | - Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Fully-buttoned laboratory coat | - Face shield- Chemical-resistant apron |
| Conducting Reactions | - Double nitrile gloves (select based on reactants)- Chemical splash goggles- Fully-buttoned laboratory coat | - Face shield- Chemical-resistant apron- Work in a certified chemical fume hood or glove box is mandatory. |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Fully-buttoned laboratory coat | - Chemical-resistant apron |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
Diagram 1: PPE Selection Workflow
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental reproducibility.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed and clearly labeled.[7]
-
Store away from incompatible materials. As the incompatibilities are unknown, segregation from strong acids, bases, and oxidizing agents is a prudent measure.
Experimental Protocols
Weighing and Transfer:
-
Designate a specific area for handling the compound, preferably within a ventilated enclosure like a powder-containment hood or a glove box.[1]
-
Use the smallest amount of the substance necessary for the experiment.[1]
-
To minimize dust generation, consider employing wet-handling techniques, such as dampening the powder with a suitable, inert solvent.[1]
-
Clean all surfaces and equipment with an appropriate solvent after use.[1]
Solution Preparation:
-
Always add the solid this compound to the solvent slowly to prevent splashing.[1]
-
All solution preparation and subsequent reactions should be conducted in a certified chemical fume hood.[1]
Disposal Plan
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, wipes, pipette tips) | 1. Double-bag in clear plastic bags.[8]2. Seal each bag individually.[8]3. Attach a hazardous waste tag with the full chemical name and other required information.[9] |
| Liquid Waste (e.g., unused solutions, reaction mixtures) | 1. Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]2. Ensure the container is compatible with the solvents used.3. Keep the waste container closed except when adding waste.[8]4. Store in a designated secondary containment area.[8] |
| Sharps (e.g., contaminated needles, broken glass) | 1. Collect in a puncture-proof sharps container labeled for chemically contaminated sharps.[10] |
Never pour chemical waste down the drain or dispose of it in regular trash.[9][11] Follow your institution's hazardous waste disposal protocols.[7]
Diagram 2: Handling & Disposal Workflow
Emergency Procedures: Chemical Spills
In the event of a chemical spill, your immediate response is critical to ensuring safety.
-
Alert Personnel: Immediately alert everyone in the vicinity.[12][13]
-
Assess the Spill: Determine if the spill is minor or major.
-
Minor Spill Response:
-
Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[12]
-
Contain the spill by creating a dike with absorbent material, working from the outside in.[12][15]
-
Absorb the spilled material.
-
Gently sweep up the absorbed material and place it in a hazardous waste container.[12]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill Response:
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the responsible handling of novel research compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. acs.org [acs.org]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. Chemical Spill Response [augusta.edu]
- 14. cmu.edu [cmu.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
